Arg-phe-NH2, hcl
Description
Significance of Arginine-Phenylalanine Amide Hydrochloride as a Model System
Arginine-Phenylalanine Amide Hydrochloride (Arg-Phe-NH2·HCl) holds particular significance as a model system in biochemical and pharmacological research. Its structure incorporates the cationic, hydrophilic side chain of arginine and the aromatic, hydrophobic side chain of phenylalanine. This combination of distinct physicochemical properties in a small, defined molecule makes it an excellent model for studying fundamental molecular interactions, such as cation-π interactions, hydrogen bonding, and hydrophobic effects, which are critical for protein structure and ligand-receptor binding.
Furthermore, the Arg-Phe-NH2 motif is the C-terminal sequence of a large family of biologically active neuropeptides known as RFamides or FMRFamide-related peptides (FaRPs). nih.govnih.gov These peptides are widespread in the nervous systems of both invertebrates and vertebrates and are involved in a multitude of physiological processes, including cardiovascular regulation, pain modulation, and reproductive functions. nih.govnih.govnih.gov Research on Arg-Phe-NH2·HCl provides critical insights into the structural requirements for the biological activity of these larger, more complex neuropeptides, establishing it as a key reference compound in structure-activity relationship studies. nih.gov
Historical Context and Evolution of Dipeptide Research Methodologies
The history of dipeptide research is intrinsically linked to the birth of peptide chemistry itself. A pivotal moment occurred in 1901 when Emil Fischer reported the synthesis of the first dipeptide, glycylglycine, marking the beginning of the field. nih.govias.ac.in Early peptide synthesis was a significant challenge, but the introduction of the benzyloxycarbonyl protecting group in 1932 by Max Bergmann and Leonidas Zervas was a major breakthrough that enabled more controlled and systematic synthesis. ias.ac.inresearchpublish.com
The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, allowing for the rapid and efficient assembly of peptides, including dipeptides and their derivatives. nih.gov This innovation dramatically accelerated research into peptide structure and function. Concurrently, analytical methodologies have evolved significantly. Early characterization relied on classical chemical methods, but the advent of advanced spectroscopic and chromatographic techniques has provided unprecedented detail at the molecular level. Modern research on dipeptides like Arg-Phe-NH2·HCl routinely employs techniques such as High-Performance Liquid Chromatography (HPLC) for purification, Mass Spectrometry (MS) for precise mass determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and conformational analysis in solution. nih.govresearchgate.net These advanced methods are crucial for characterizing synthetic peptides and understanding their complex behaviors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWLVDDIOZTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Arginine Phenylalanine Amide Hydrochloride
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized. peptide.com This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids to the growing peptide chain. peptide.comamerigoscientific.combachem.com The key advantage of SPPS lies in the ease of purification; excess reagents and by-products are simply washed away by filtration, which allows for the use of excess reagents to drive reactions to completion. peptide.combachem.commdpi.org This methodology can also be automated, making it highly efficient for the synthesis of complex peptides. peptide.com
Resin Selection and Functionalization for Arginine-Phenylalanine Amide Synthesis
The choice of resin is a critical first step in SPPS as it determines the C-terminal functionality of the final peptide. biotage.com For the synthesis of a peptide amide like Arg-Phe-NH2, resins that directly yield a C-terminal amide upon cleavage are preferred. biotage.compeptide.com Commonly used resins for this purpose include Rink amide, Sieber amide, and MBHA resins. biotage.compeptide.com
Rink amide and Sieber amide resins are particularly popular in Fmoc-based SPPS. biotage.compeptide.com The loading of the first amino acid onto these amino-functionalized resins is a straightforward amide bond formation, similar to the subsequent peptide coupling steps. biotage.comsigmaaldrich.com Sieber amide resin is noted for being less sterically hindered than Rink amide resin, which can allow for higher loading, especially with bulky amino acids. biotage.comiris-biotech.de Furthermore, Sieber resin is sensitive to mildly acidic conditions, which can be advantageous for certain synthetic strategies. biotage.comiris-biotech.de
Table 1: Common Resins for Peptide Amide Synthesis
| Resin | Linker Type | Typical Cleavage Condition | Key Features |
|---|---|---|---|
| Rink Amide | Acid-labile | Concentrated TFA | Commonly used for Fmoc SPPS, yields C-terminal amides. biotage.com |
| Sieber Amide | Highly acid-labile | 1% TFA in DCM | Suitable for bulky C-terminal amino acids. biotage.comiris-biotech.de |
| MBHA | Acid-labile | HF | Standard resin for Boc SPPS of peptide amides. peptide.comlsu.edu |
Amino Acid Protecting Group Strategies (e.g., Fmoc, Boc)
To ensure the orderly assembly of the peptide chain, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. peptide.com The two most widely used strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection schemes. peptide.com
The Fmoc strategy is characterized by its use of a base-labile Nα-protecting group. The Fmoc group is removed with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wpmucdn.com The side-chain protecting groups, including the one on the arginine residue, are typically acid-labile and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). wpmucdn.com
In contrast, the Boc strategy employs an acid-labile Nα-protecting group, which is removed with a milder acid such as TFA in dichloromethane (B109758) (DCM). peptide.com The side-chain protecting groups in this case are cleaved with a much stronger acid, such as hydrofluoric acid (HF). peptide.comlsu.edu
For the synthesis of Arg-Phe-NH2, the choice between Fmoc and Boc strategies will dictate the selection of the resin and the side-chain protecting group for arginine. In the Fmoc strategy, a common protecting group for the guanidinium (B1211019) side chain of arginine is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). In the Boc strategy, a tosyl (Tos) group is often employed.
Coupling Reagent Optimization for Amide Bond Formation
The formation of the amide bond between the carboxyl group of the incoming amino acid and the amino group of the resin-bound amino acid is the central reaction in SPPS. amerigoscientific.com This reaction is facilitated by coupling reagents that activate the carboxylic acid. wpmucdn.com A variety of coupling reagents are available, and their selection can significantly impact the efficiency and purity of the synthesis.
Common classes of coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often used in combination with an additive like OxymaPure® to minimize side reactions and enhance reaction rates. wpmucdn.com Phosphonium and aminium/uronium salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective, particularly for sterically hindered couplings. sigmaaldrich.com
The choice of coupling reagent and reaction conditions should be optimized to ensure complete and efficient amide bond formation at each step of the synthesis of Arg-Phe-NH2. For instance, the coupling of the arginine residue can sometimes be challenging, and using a more potent coupling reagent or extending the reaction time may be necessary to achieve a high yield.
Table 2: Representative Coupling Reagents for SPPS
| Reagent Class | Examples | Key Characteristics |
|---|---|---|
| Carbodiimides | DIC | Often used with additives like Oxyma to improve efficiency. wpmucdn.com |
| Phosphonium Salts | PyBOP | Effective for difficult couplings. |
| Aminium/Uronium Salts | HBTU, HATU | Highly efficient and commonly used in automated synthesizers. sigmaaldrich.com |
Cleavage and Deprotection Protocols for Arginine-Phenylalanine Amide Hydrochloride
The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. bachem.com For the synthesis of Arg-Phe-NH2 using an acid-labile resin like Rink amide and Fmoc chemistry, this is typically achieved by treating the resin-bound peptide with a strong acid cocktail. biotage.com
A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleavage agent, with scavengers added to capture the reactive carbocations generated during the deprotection process. unibo.it These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT), are crucial for preventing side reactions that can modify the peptide. peptide.comunibo.it
Following cleavage, the crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then collected by centrifugation or filtration. The resulting peptide is in its hydrochloride salt form, Arg-Phe-NH2·HCl. Subsequent purification, usually by reversed-phase high-performance liquid chromatography (RP-HPLC), is then performed to obtain the final product in high purity.
Automation in Solid-Phase Synthesis of Dipeptide Amides
A significant advantage of SPPS is its amenability to automation. peptide.com Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. bachem.com This not only increases the efficiency and throughput of peptide synthesis but also enhances reproducibility.
For the synthesis of a dipeptide amide like Arg-Phe-NH2, automation can streamline the process, allowing for the rapid production of the desired compound with minimal manual intervention. The synthesizer is programmed with the specific protocol, including the choice of reagents, reaction times, and washing steps, ensuring a consistent and reliable synthesis outcome.
Solution-Phase Peptide Synthesis (LPPS) Strategies
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable strategy, particularly for the large-scale synthesis of short peptides. In LPPS, all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step.
The synthesis of Arg-Phe-NH2 via LPPS would involve the coupling of protected arginine and phenylalanine derivatives in solution. The protecting group strategy is crucial to prevent unwanted side reactions. Similar to SPPS, both Boc and Fmoc protecting groups can be utilized for the Nα-amino group, and appropriate protecting groups are required for the arginine side chain.
The coupling of the two amino acid residues is achieved using the same types of coupling reagents as in SPPS. After the formation of the protected dipeptide, the protecting groups are removed in a stepwise manner to yield the final Arg-Phe-NH2, which is then converted to its hydrochloride salt. While LPPS can be more labor-intensive due to the need for purification at each step, it can be more cost-effective for large-scale production and offers greater flexibility in the choice of synthetic routes.
Stepwise Condensation Methods
Stepwise condensation is a foundational approach in peptide synthesis where amino acids are added sequentially to a growing peptide chain. This can be performed in solution (solution-phase peptide synthesis, SPPS) or on a solid support (solid-phase peptide synthesis, SPPS). For the synthesis of Arg-phe-NH2, this involves the coupling of a protected arginine derivative to a protected phenylalanine amide, followed by deprotection.
A critical aspect of this methodology is the selection of appropriate protecting groups for the α-amino group and the reactive side chain of arginine. Common α-amino protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The guanidinium group of arginine is typically protected with groups like tosyl (Tos), nitro (NO2), or pentamethylchromanesulfonyl (Pmc) to prevent side reactions.
The coupling of the protected amino acids is facilitated by activating the carboxyl group of the incoming amino acid. A variety of coupling reagents are available, each with its own mechanism and efficacy in minimizing racemization. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.
Table 1: Common Protecting Groups in Stepwise Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Application |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | α-Amino protection |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | α-Amino protection |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation, strong acid | α-Amino or side-chain protection |
| Tosyl | Tos | Strong acid (e.g., HF) | Arginine side-chain |
| Nitro | NO2 | Strong acid (e.g., HF), reduction | Arginine side-chain |
Fragment Condensation Techniques
For the synthesis of longer peptides, fragment condensation offers an alternative to the stepwise approach. This method involves the synthesis of smaller, protected peptide fragments which are then coupled together. In the context of Arg-phe-NH2, this would entail the coupling of a protected arginine derivative with phenylalanine amide. While this is a simple dipeptide, the principles of fragment condensation are still applicable.
A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activated peptide fragment. To mitigate this, the C-terminal amino acid of the acylating fragment is often chosen to be glycine (B1666218) or proline. However, for a fragment like a protected arginine, careful selection of the activation method and coupling reagents is crucial. Reagents known to minimize racemization, such as azides or the use of urethane-protected amino acids, are often employed.
Protecting group strategy is also paramount in fragment condensation to ensure that only the desired peptide bond is formed. The protecting groups used for the fragments must be stable during their synthesis and subsequent coupling, and then be selectively removable for the final deprotection of the target peptide. For instance, a fragment could be synthesized using an Fmoc strategy, and then after deprotection of the N-terminal Fmoc group, it can be coupled to another fragment.
Enzymatic Synthesis of Arginine-Phenylalanine Amide Hydrochloride
Enzymatic methods for peptide synthesis offer several advantages over traditional chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents.
Peptiligase-Mediated Ligation
Peptiligase is an engineered enzyme derived from subtilisin that catalyzes the formation of peptide bonds. It exhibits broad substrate specificity and can efficiently ligate peptide fragments in aqueous environments with minimal hydrolysis of the product. The enzyme typically requires one of the peptide fragments to be a C-terminal ester.
For the synthesis of Arg-phe-NH2, a potential enzymatic route would involve the Peptiligase-catalyzed ligation of an arginine C-terminal ester with phenylalanine amide. Research on Peptiligase and related enzymes like subtiligase has shown a preference for certain amino acids at the ligation site. While subtiligase generally prefers small amino acids at the P1' position (the N-terminus of the second fragment), engineered variants have been developed with broader substrate scopes. Some variants of Peptiligase have shown a preference for positively charged amino acids like arginine at the P1 position (the C-terminus of the first fragment).
Table 2: Comparison of Chemical and Enzymatic Peptide Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Risk of racemization | High stereospecificity |
| Reaction Conditions | Often harsh (strong acids/bases) | Mild (aqueous, neutral pH) |
| Protecting Groups | Extensive use required | Minimal or no protection needed |
| Environmental Impact | Generates significant chemical waste | Generally more environmentally friendly |
| Substrate Scope | Broad | Can be limited by enzyme specificity |
Green Chemistry Considerations in Arginine-Phenylalanine Amide Hydrochloride Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide synthesis, this translates to minimizing waste, using less hazardous solvents and reagents, and improving energy efficiency.
Catalytic Direct Amide/Peptide Bond Formation
A significant area of research in green peptide chemistry is the development of catalytic methods for direct amide bond formation, which avoids the use of stoichiometric activating reagents that generate large amounts of byproducts. Organoboron compounds, particularly boronic acids, have emerged as promising catalysts for the direct dehydrative condensation of carboxylic acids and amines.
For the synthesis of Arg-phe-NH2, a catalytic approach would involve the direct coupling of a protected arginine carboxylic acid with a protected phenylalanine amide in the presence of a catalyst like (2-(thiophen-2-ylmethyl)phenyl)boronic acid. These reactions often proceed under milder conditions than traditional coupling methods and with water as the only byproduct, significantly improving the atom economy of the process. Transition metal catalysts are also being explored for their potential in peptide bond formation.
Solvent Selection and Reaction Condition Optimization
A major contributor to the environmental footprint of peptide synthesis is the large volume of hazardous solvents used, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Green chemistry initiatives focus on replacing these with more benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are being investigated as greener substitutes. Studies have shown that some of these alternative solvents can be effective in both solid-phase and solution-phase peptide synthesis, although optimization of reaction conditions is often necessary.
Optimizing reaction conditions, such as temperature and the stoichiometry of reagents, can also contribute to a greener synthesis. For instance, using microwave irradiation can accelerate reaction times and improve yields, potentially reducing energy consumption and the need for large excesses of reagents.
Table 3: Greener Solvent Alternatives in Peptide Synthesis
| Conventional Solvent | Green Alternative(s) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), N-Butylpyrrolidinone (NBP), Cyrene | Resin swelling, solubility of reagents |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate | Compatibility with protecting groups and resins |
| N-Methyl-2-pyrrolidone (NMP) | N-Butylpyrrolidinone (NBP), γ-Valerolactone (GVL) | Toxicity profile, biodegradability |
Purification Strategies for Synthetic Arginine-Phenylalanine Amide Hydrochloride
The purification of synthetic peptides like Arginine-Phenylalanine Amide Hydrochloride is a critical step following solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The primary goal is to separate the target peptide from a complex mixture of impurities. The choice of purification strategy depends on the physicochemical properties of the peptide, such as its size, charge, and hydrophobicity, as well as the nature of the impurities.
Chromatographic Purification Techniques (e.g., RP-HPLC)
Chromatography is the cornerstone of peptide purification, enabling separation based on differential partitioning of components between a stationary phase and a mobile phase. americanpeptidesociety.org Among the various chromatographic methods, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and established approach for purifying synthetic peptides. bachem.comlcms.czamericanpeptidesociety.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. americanpeptidesociety.orgamericanpeptidesociety.org The stationary phase is non-polar, typically consisting of silica (B1680970) particles chemically modified with C18 (octadecyl) alkyl chains, while the mobile phase is polar. americanpeptidesociety.orgbachem.com The crude peptide mixture is loaded onto the column in a highly aqueous environment, causing hydrophobic molecules, including the target peptide, to adsorb to the stationary phase. harvardapparatus.com
Separation is achieved by applying a gradient of increasing organic solvent, commonly acetonitrile (B52724), in the mobile phase. bachem.com As the concentration of the organic solvent increases, the polarity of the mobile phase decreases. This causes the bound peptides to desorb and elute from the column, with more hydrophobic peptides eluting later than more hydrophilic ones. americanpeptidesociety.org
For Arginine-Phenylalanine Amide, the presence of the hydrophobic Phenylalanine residue provides strong interaction with the C18 stationary phase, making RP-HPLC an ideal purification method. Impurities that are more or less hydrophobic than the target dipeptide can be effectively separated. Following purification, the collected fractions containing the pure peptide are typically lyophilized to obtain a dry powder. jove.com
A significant consideration in producing the hydrochloride salt of the peptide is the removal of TFA used during purification. TFA is a strong acid that can be difficult to remove and may be undesirable in the final product. mdpi.com A specialized approach involves performing the purification and counterion exchange in a single step. This can be achieved using reversed-phase solid-phase extraction (RP-SPE) where the mobile phases are prepared with hydrochloric acid (HCl) instead of TFA. For example, a stepwise gradient using increasing concentrations of acetonitrile in 0.02 M HCl can be employed to elute the peptide while simultaneously ensuring it is in its hydrochloride salt form. mdpi.com
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | C18-modified silica, typically with 5-10 µm particle size. americanpeptidesociety.orgbachem.com |
| Mobile Phase A | Aqueous solvent, commonly 0.1% Trifluoroacetic Acid (TFA) in water. bachem.com |
| Mobile Phase B | Organic solvent, commonly 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN). bachem.com |
| Gradient | A linear gradient of increasing concentration of Mobile Phase B over time. The specific gradient is optimized based on the hydrophobicity of the peptide. |
| Flow Rate | Dependent on column diameter, typically 1 mL/min for analytical scale and higher for preparative scale. |
| Detection | UV absorbance, typically monitored at 210–220 nm, corresponding to the peptide bond. bachem.com |
Other Relevant Chromatographic Techniques
While RP-HPLC is the standard, other chromatographic techniques can be employed, often as complementary steps if a single RP-HPLC run does not yield the desired purity. hplc.eu
Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge at a given pH. americanpeptidesociety.orgmdpi.com For a peptide like Arg-Phe-NH2, which has a strongly basic arginine residue, cation-exchange chromatography would be suitable. In this method, the peptide binds to a negatively charged stationary phase and is eluted by increasing the ionic strength or pH of the mobile phase. americanpeptidesociety.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for separating highly polar or hydrophilic peptides that may not be well-retained by RP-HPLC. americanpeptidesociety.orgmdpi.com It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. mdpi.com
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org While less common for small dipeptides, it can be useful for removing high molecular weight impurities or aggregates. americanpeptidesociety.org
Other Advanced Separation Methods
Beyond conventional single-column chromatography, several advanced methods can enhance purification efficiency, yield, and throughput, particularly in large-scale production.
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is a continuous chromatographic technique that can significantly improve the yield and productivity of peptide purification compared to traditional batch chromatography. bachem.com By using multiple columns in a countercurrent setup, MCSGP allows for the recycling of overlapping regions of the chromatogram that contain both the product and impurities, leading to a more efficient separation. bachem.com
Isoelectric Focusing (IEF): IEF is a high-resolution electrophoretic technique that separates molecules based on their isoelectric point (pI)—the pH at which a molecule has no net electrical charge. mdpi.com Peptides migrate through a pH gradient until they reach the point where their net charge is zero, at which point their migration stops. This method offers excellent resolving power for separating peptides with even minor charge differences. mdpi.com
| Method | Separation Principle | Primary Advantage | Application in Peptide Purification |
|---|---|---|---|
| MCSGP | Continuous countercurrent chromatography | Increased yield and productivity bachem.com | Large-scale purification of synthetic peptides |
| Membrane Filtration | Molecular size and weight mdpi.com | Scalable for desalting and buffer exchange | Removal of salts or high molecular weight impurities |
| Isoelectric Focusing (IEF) | Isoelectric point (pI) mdpi.com | Very high resolution for charge variants mdpi.com | Analytical separation or micropreparative purification of peptides with different pI values |
Advanced Spectroscopic and Chromatographic Characterization of Arginine Phenylalanine Amide Hydrochloride
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone technique for the identification and characterization of peptides, offering high sensitivity and specificity. It determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and through fragmentation, structural elucidation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique widely employed for peptides, producing intact molecular ions, typically protonated ([M+H]+) or multiply charged, with minimal fragmentation nih.gov. This method is particularly well-suited for polar and thermally labile molecules like peptides and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures chemyx.com. For Arg-Phe-NH2, HCl, ESI-MS would ionize the molecule to form a cation, likely protonated at the guanidine (B92328) group of arginine or the alpha-amino group of phenylalanine, in association with the chloride counter-ion. The expected protonated molecular ion for Arg-Phe-NH2 (molecular weight approximately 337.40 g/mol ) would be observed around m/z 338.40. Optimization of source parameters, such as capillary voltage and gas flow, is crucial for maximizing signal intensity and sensitivity mdpi.comacs.org.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful ionization technique, often used in conjunction with Time-Of-Flight (TOF) analyzers (MALDI-TOF MS). It is effective for analyzing a wide range of molecules, including small peptides and amino acids, often as protonated or sodium adducts nih.govresearchgate.netspringernature.com. MALDI-MS can provide molecular weight information and, when coupled with tandem MS (MALDI-TOF/TOF MS/MS), can also be used for structural characterization and sequencing springernature.com. For this compound, MALDI-MS would likely detect the protonated molecule ([M+H]+) or potentially a sodium adduct ([M+Na]+) if sodium ions are present in the sample matrix. The technique is also valuable for analyzing low molecular weight compounds, with specific matrices designed to minimize background noise nih.gov.
LC-MS and UPLC-MS for Purity Assessment and Identity Confirmation
The hyphenation of Liquid Chromatography (LC) or Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) is a standard approach for peptide analysis, offering superior separation capabilities combined with sensitive and specific detection chemyx.comnih.gov. These techniques are vital for assessing the purity of this compound by separating it from any synthetic byproducts or degradation products. The identity is confirmed by matching the observed mass and fragmentation patterns (in MS/MS) to expected values. UPLC-MS/MS is particularly noted for its high resolution, throughput, and quantitative accuracy nih.gov. The analysis typically involves separating the peptide using reversed-phase chromatography, followed by ionization (e.g., ESI) and mass analysis chemyx.comacs.org.
Tandem Mass Spectrometry for Sequence Verification
Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence of peptides. In this process, a selected precursor ion (e.g., the protonated Arg-Phe-NH2 molecule) is fragmented, typically through collision-induced dissociation (CID), generating a series of fragment ions libretexts.orgwiley-vch.de. These fragments arise from the cleavage of peptide bonds (b- and y-ions) and can also involve side-chain cleavages. For Arg-Phe-NH2, expected fragment ions would correspond to the loss of phenylalanine and arginine residues, or fragments thereof. Amidated peptides can exhibit characteristic fragmentation patterns, such as the loss of ammonia (B1221849) from the C-terminal amide group or from the arginine side chain, which can be informative for sequence verification nih.gov.
Table 1: Expected Mass Spectrometric Data for Arginine-Phenylalanine Amide Hydrochloride
| Ion Type | Formula | Calculated m/z (Da) | Notes |
| Protonated | [Arg-Phe-NH2 + H]+ | 338.40 | Primary ion observed in ESI-MS and MALDI-MS. |
| Sodium Adduct | [Arg-Phe-NH2 + Na]+ | 360.38 | Possible adduct observed in MALDI-MS, especially with sodium salts. |
| Fragmentation | Specific b- and y-ions (e.g., b1, y1) | Varies | Result from MS/MS, providing sequence information. |
Note: Calculated masses are based on average isotopic abundances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
One-Dimensional NMR (¹H and ¹³C NMR)
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is highly sensitive to the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the arginine and phenylalanine side chains, the alpha-carbons, the amide protons, and the terminal amide NH2 protons chemicalbook.comhmdb.caru.nl. The aromatic protons of phenylalanine typically appear in the 7-8 ppm region, while the aliphatic protons of arginine and phenylalanine, as well as the alpha-protons, would resonate in the 1-5 ppm range. The presence of the guanidino group in arginine and the amide group can also contribute characteristic signals.
¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon backbone and side chains. The spectrum would show distinct signals for each unique carbon atom in the dipeptide. Key signals would include those from the carbonyl carbons of the peptide bond and the amide group, the alpha-carbons, the aromatic carbons of phenylalanine, and the carbons of the arginine side chain, including the guanidino carbons chemicalbook.comillinois.educhemicalbook.comacs.orgucl.ac.uk. Solid-state ¹³C NMR studies on phenylalanine and tyrosine residues in dipeptides have shown specific chemical shifts for aromatic carbons (e.g., Cγ and Cζ) and backbone carbons illinois.edu.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Arginine and Phenylalanine Residues in a Peptide Context
| Atom/Group (Residue) | ¹H NMR (Expected Range) | ¹³C NMR (Expected Range) | Notes |
| Phenylalanine Aromatic Protons (Phe) | 7.0-7.5 | 125-140 (Aromatic C) | Signals from the phenyl ring. |
| Phenylalanine α-CH (Phe) | 4.5-4.8 | 50-55 (α-C) | Alpha-carbon proton. |
| Phenylalanine β-CH₂ (Phe) | 3.0-3.2 | 35-40 (β-C) | Beta-carbon protons. |
| Arginine α-CH (Arg) | 4.2-4.5 | 50-55 (α-C) | Alpha-carbon proton. |
| Arginine β-CH₂ (Arg) | 1.5-2.0 | 25-30 (β-C) | Beta-carbon protons. |
| Arginine γ-CH₂ (Arg) | 1.6-1.9 | 28-35 (γ-C) | Gamma-carbon protons. |
| Arginine δ-CH₂ (Arg) | 3.0-3.2 | 40-45 (δ-C) | Delta-carbon protons. |
| Arginine Guanidino Carbons (Arg) | N/A | 155-160 (C=N) | Guanidino group carbons are highly deshielded. |
| Peptide Bond Carbonyl (Arg-Phe) | N/A | 170-175 | Carbonyl carbon of the peptide bond. |
| Terminal Amide Carbonyl (Phe-NH2) | N/A | 170-175 | Carbonyl carbon of the terminal amide group. |
| Terminal Amide NH₂ (Phe-NH2) | 7.0-8.0 (exchangeable) | N/A | Protons of the terminal amide group, often broad and exchangeable with solvent. |
Note: These are representative ranges. Actual chemical shifts can vary based on solvent, pH, temperature, and the specific peptide sequence and conformation.
Compound List
Arginine-Phenylalanine Amide Hydrochloride (this compound)
Arginine (Arg)
Phenylalanine (Phe)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Other Chromatographic Modes (e.g., Normal Phase, HILIC, Ion Exchange, Size Exclusion)
While reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for peptide separation, other chromatographic modes offer complementary information and can be essential for resolving specific impurities or characterizing the compound's behavior based on different physicochemical properties.
Normal Phase Chromatography (NPC): This mode separates compounds based on polarity, utilizing a polar stationary phase and a non-polar mobile phase. For this compound, NPC could be employed to separate it from less polar impurities or degradation products. The presence of the polar arginine residue and the amide group suggests that NPC might require careful mobile phase optimization, potentially involving polar modifiers in a non-polar solvent system, to achieve adequate retention and selectivity. However, NPC is less commonly applied to highly polar or ionic peptides compared to RP-HPLC or HILIC. (Note: Direct experimental data for this compound in NPC is not widely available in general literature, but the principle applies to polar analytes.)
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the analysis of polar and hydrophilic compounds, including peptides. It employs a polar stationary phase (e.g., silica (B1680970), amide, diol) and a mobile phase rich in organic solvent with a small percentage of aqueous buffer. HILIC separates analytes based on partitioning between the aqueous-rich mobile phase layer adsorbed onto the stationary phase and the bulk organic mobile phase. For this compound, HILIC can provide alternative selectivity to RP-HPLC, potentially resolving isomers or closely related polar impurities. The retention mechanism involves hydrophilic interactions and partitioning.
Ion Exchange Chromatography (IEC): Given the presence of the basic arginine side chain (with a guanidino group that is protonated at physiological and acidic pH) and the positively charged N-terminus, this compound is a cationic species. Ion exchange chromatography, specifically cation exchange chromatography (CEC), would be highly effective for its separation and purification. CEC utilizes a stationary phase with negatively charged functional groups (e.g., sulfopropyl, carboxymethyl) that bind to positively charged analytes. Elution is achieved by increasing the ionic strength or decreasing the pH of the mobile phase. IEC can be invaluable for separating this compound from peptides with different charge states or from anionic impurities.
Size Exclusion Chromatography (SEC): Also known as gel filtration or gel permeation chromatography, SEC separates molecules based on their hydrodynamic volume or size. It uses porous stationary phases, where larger molecules elute first (as they are excluded from the pores), followed by smaller molecules that penetrate the pores. SEC is typically used for assessing the molecular weight distribution, detecting aggregates, or separating peptides from very large or very small contaminants. For a dipeptide like this compound, SEC would primarily be used to confirm its monomeric state and absence of significant oligomers or polymers, eluting in the void volume or early elution range depending on the column pore size.
Capillary Electrophoresis (CE) for Charge Component Separation and Microheterogeneity Assessment
Capillary Electrophoresis (CE) is a powerful separation technique that offers high resolution and efficiency for charged analytes, making it ideal for the characterization of peptides like this compound. In CE, separation occurs in a narrow fused-silica capillary filled with an electrolyte buffer, under the influence of a high electric field. Analytes migrate based on their charge-to-size ratio, electroosmotic flow (EOF), and electrophoretic mobility.
For this compound, CE can be particularly useful for:
Charge Component Separation: The basic arginine residue ensures that the peptide will carry a net positive charge under typical CE buffer conditions (e.g., pH < 9). CE can effectively separate this compound from other charged species, including peptides with different isoelectric points, deamidated forms, or peptides with varying protonation states of their side chains. The migration time is highly sensitive to the net charge and size of the molecule.
Microheterogeneity Assessment: CE excels at detecting subtle variations in peptide structure that might not be resolved by other chromatographic methods. This includes identifying and quantifying potential impurities such as:
Deamidation products: If the C-terminal amide were to hydrolyze, it would form a carboxylic acid, altering the charge and potentially the migration.
Oxidation products: Modifications to the arginine side chain could affect charge or size.
Isomers or related peptides: Peptides with minor structural differences.
Salt or buffer adducts: Depending on the buffer system.
By optimizing buffer pH, ionic strength, and capillary coating, high-resolution separations can be achieved, allowing for the detection of even minor components that constitute microheterogeneity.
Quantitative Amino Acid Analysis (AAA) for Net Peptide Content Determination
Quantitative Amino Acid Analysis (AAA) is a fundamental technique for determining the precise amino acid composition of a peptide and is critical for establishing its net peptide content. This method typically involves the complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization and separation/quantification using techniques like HPLC or gas chromatography (GC).
For this compound, AAA would involve:
Hydrolysis: The peptide is subjected to harsh conditions (e.g., strong acid, high temperature) to break the peptide bonds. Care must be taken to ensure complete hydrolysis without significant degradation of specific amino acids, particularly arginine, which can be sensitive to acid hydrolysis.
Derivatization: The liberated amino acids are then reacted with a derivatizing agent (e.g., phenylisothiocyanate (PITC), dansyl chloride, or pre-column derivatization reagents like OPA) to form stable, detectable derivatives.
Separation and Quantification: These derivatives are separated, typically by RP-HPLC, and detected using UV-Vis or fluorescence detectors. The peak area of each amino acid derivative is compared to that of a known standard of the same amino acid.
Net Peptide Content Determination: By quantifying the molar ratio of arginine to phenylalanine in the hydrolyzed sample, AAA confirms the expected 1:1 stoichiometry of the dipeptide. The total mass of the quantified amino acids, corrected for the loss of water during peptide bond formation and accounting for the molecular weight of the hydrochloride salt, allows for the determination of the net peptide content. This is often expressed as a percentage of the total sample mass. For example, if AAA reveals a molar ratio of Arginine:Phenylalanine of approximately 1:1, and the total quantified amino acid mass corresponds to the theoretical mass of Arg-Phe-NH2, the net peptide content can be calculated.
Example Data Table: Representative AAA Results (Hypothetical)
This table illustrates the expected outcome of an AAA analysis for a pure sample of Arginine-Phenylalanine Amide Hydrochloride.
| Amino Acid | Theoretical Molar Ratio | Determined Molar Ratio (mol/mol) | % Deviation from Theoretical |
| Arginine | 1.00 | 0.98 | -2.0% |
| Phenylalanine | 1.00 | 1.01 | +1.0% |
Note: Determined molar ratios are typically normalized to one of the amino acids or to the total peptide mass. Deviations are expected due to hydrolysis and derivatization efficiencies.
Conformational Analysis and Structural Elucidation of Arginine Phenylalanine Amide Hydrochloride
X-ray Crystallographic Studies of Dipeptide Amide Systems
X-ray crystallography provides definitive, high-resolution insights into the three-dimensional structure of molecules in the solid state. While a specific crystal structure for Arg-Phe-NH2, HCl is not publicly documented, analysis of related dipeptide systems containing arginine and phenylalanine provides a strong basis for understanding its likely solid-state conformation and packing.
Crystallographic studies of small peptides reveal that their packing is dominated by extensive hydrogen-bonding networks and, where applicable, electrostatic interactions. In the case of this compound, the protonated N-terminus, the peptide backbone amide groups, the guanidinium (B1211019) group of arginine, and the C-terminal amide all serve as hydrogen bond donors. The peptide carbonyls and the chloride counterion act as acceptors. The crystal structure of L-arginine itself, for instance, showcases a complex network of hydrogen bonds involving its zwitterionic form. researchgate.netnih.govresearchgate.net Similarly, structures of phenylalanine-containing dipeptides demonstrate how molecules organize to satisfy these bonding requirements, often forming layered or channel-like structures. mdpi.com It is highly probable that this compound would crystallize in a non-centrosymmetric space group due to its inherent chirality, forming a densely packed lattice stabilized by salt bridges between the guanidinium/amino groups and the chloride ion.
Table 1: Representative Crystallographic Data for Related Amino Acids and Dipeptides This table presents data from similar compounds to illustrate typical crystallographic parameters, as a specific entry for this compound is not available.
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) |
|---|---|---|---|
| L-Arginine | Monoclinic | P21 | a=9.75, b=16.02, c=5.6, β=98.05 |
| L-Phenylalanyl-L-Alanine | Orthorhombic | P212121 | a=9.83, b=22.31, c=5.44 |
| L-Norvalyl-L-Phenylalanine Hydrate | Orthorhombic | P212121 | a=5.88, b=16.07, c=17.76 |
Solution-State Conformational Studies (e.g., NMR-derived Backbone and Side-Chain Torsion Angles)
In solution, peptides exist as an ensemble of interconverting conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing this dynamic behavior. By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants (e.g., ³J(HN,Hα)), and chemical shifts, it is possible to derive time-averaged constraints on interatomic distances and torsion angles. acs.org
For Arg-Phe-NH2, the key torsion angles that define its conformation are the backbone angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), and the side-chain angles (χ) for both the arginine and phenylalanine residues. While specific NMR data for Arg-Phe-NH2 is not available, studies on similar short peptides show that their conformational preferences are often a mix of extended (β-strand like) and random coil structures, with localized turn-like features being possible. nih.gov The chemical shifts of the α-protons and α-carbons are particularly sensitive indicators of the local secondary structure. nih.govillinois.edu The flexibility of the dipeptide in solution means it does not adopt a single rigid conformation but rather explores a defined region of conformational space. nih.gov
Table 2: Typical Backbone Torsion Angles for Amino Acids in Different Secondary Structures This table provides representative values to illustrate the concept of NMR-derived conformational parameters.
| Secondary Structure | Typical φ Angle (°) | Typical ψ Angle (°) |
|---|---|---|
| Right-handed α-helix | -57 | -47 |
| Parallel β-sheet | -119 | +113 |
| Antiparallel β-sheet | -139 | +135 |
| Type II' β-turn (residue i+1) | +60 | +120 |
Influence of Hydrochloride Counterion on Conformation and Crystal Packing
This ion pairing has a profound influence on crystal packing. The Cl⁻ anion will be positioned to maximize electrostatic interactions, forming strong salt bridges with the cationic groups. These salt bridges act as key nodes in the crystal lattice, connecting adjacent dipeptide molecules. Furthermore, the chloride ion is an effective hydrogen bond acceptor and will participate in the extensive hydrogen-bonding network, linking donors from the N-terminus and the arginine side chain. This intricate network of charge-assisted hydrogen bonds significantly contributes to the lattice energy and thermodynamic stability of the crystal.
Supramolecular Assembly and Hydrogelation Properties
The combination of an aromatic residue (phenylalanine) and a highly charged, hydrogen-bonding residue (arginine) makes Arg-Phe-NH2 a prime candidate for molecular self-assembly. nih.govacs.org This process, driven by a balance of non-covalent forces, can lead to the formation of ordered nanostructures and, at sufficient concentrations, the entrapment of water to form a supramolecular hydrogel.
The self-assembly of dipeptides like Arg-Phe-NH2 is typically a hierarchical process. Individual molecules (monomers) first associate into small oligomers. acs.org These oligomers then serve as nuclei for the growth of one-dimensional nanostructures, such as nanofibers or nanoribbons. The amphiphilic nature of the molecule is a key driver; the hydrophobic phenyl group seeks to minimize its contact with water, while the hydrophilic and charged arginine group remains exposed to the aqueous environment. This molecular segregation leads to the formation of β-sheet-like arrangements where the peptide backbones are linked by hydrogen bonds and the side chains project outwards. acs.org As these nanofibers grow and elongate, they can entangle, forming a three-dimensional network that immobilizes the solvent, resulting in a hydrogel. proquest.com
The stability and morphology of the self-assembled structures are dictated by a combination of specific non-covalent interactions:
Hydrogen Bonding: This is a primary organizing force. The peptide backbone provides regular N-H donors and C=O acceptors, facilitating the formation of β-sheet-like intermolecular structures. The arginine side chain is a particularly potent contributor, with its guanidinium group capable of forming multiple, strong, and directional hydrogen bonds. nih.gov
π-π Stacking: The aromatic rings of the phenylalanine residues provide a crucial interaction for stabilizing the assembly. rsc.org These interactions occur between the phenyl rings of adjacent molecules within the growing nanostructure. The geometry is often a parallel-displaced or T-shaped arrangement, which maximizes the favorable electrostatic interaction between the electron-rich π-face of one ring and the electron-poor σ-framework of another. nih.govcolostate.edu
Electrostatic Interactions: The net positive charge from the arginine and N-terminal groups leads to electrostatic repulsion between monomers. This repulsion must be overcome by the attractive forces of hydrogen bonding and π-π stacking for assembly to occur. The presence of the chloride counterion helps to screen this charge repulsion, thereby facilitating aggregation.
Hydrogels formed from dipeptides containing ionizable groups are often "smart" materials, meaning their properties can change in response to external stimuli. researchgate.netrsc.org For Arg-Phe-NH2-based assemblies, the most significant stimulus is pH. longdom.org
pH-Responsiveness: The arginine guanidinium group and the N-terminal amine are protonated at neutral and acidic pH. If the pH of the environment is raised to be very basic (pH > 12), the arginine side chain will be deprotonated, losing its positive charge. This charge neutralization dramatically alters the electrostatic balance within the system, reducing intermolecular repulsion and potentially triggering or enhancing self-assembly and gelation. Conversely, a change from a gel-forming basic pH to a neutral or acidic pH could induce disassembly (a gel-sol transition) by reintroducing repulsive positive charges. The ionic strength of the solution also plays a role by modulating the screening of these electrostatic interactions. researchgate.net
Computational Approaches and Molecular Modeling of Arginine Phenylalanine Amide Hydrochloride
Quantum Chemistry Methods (e.g., DFT, Semi-empirical Calculations)
Quantum chemistry methods are essential for accurately describing the electronic properties and energetic characteristics of molecules like Arg-Phe-NH2. nih.gov These ab initio and semi-empirical approaches allow for a detailed examination of the peptide bond, side-chain interactions, and spectroscopic properties without prior experimental data. researchgate.net
Electronic Structure Calculations and Energetic Landscapes
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying peptide systems. nih.govrsc.org DFT calculations can elucidate the electronic structure of Arg-Phe-NH2, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of intramolecular interactions. rsc.org The interaction energy between the arginine and phenylalanine side chains, a classic example of a cation-π interaction, can be precisely quantified. researchgate.net
The energetic landscape, or potential energy surface, of the dipeptide is mapped by systematically varying its backbone dihedral angles (phi, ψ) and side-chain torsion angles (chi) and calculating the corresponding energy. nih.gov This process identifies low-energy, stable conformers and the energy barriers between them. acs.org For a dipeptide like Arg-Phe-NH2, the landscape reveals preferred backbone conformations (e.g., β-strand, polyproline II) and side-chain orientations driven by a complex interplay of steric hindrance, hydrogen bonding, and the strong electrostatic attraction between the positively charged guanidinium (B1211019) group of arginine and the aromatic ring of phenylalanine. researchgate.net
Semi-empirical methods, while less accurate than DFT, can explore these landscapes more rapidly, making them useful for initial conformational searches before refining with higher-level theory. nih.gov
Table 1: Representative Quantum Mechanical Calculations for Dipeptide Analysis This table is illustrative, showing typical data obtained from quantum chemistry studies on dipeptides.
| Calculation Type | Method | Basis Set | Information Obtained |
| Geometry Optimization | DFT (B3LYP) | 6-31G(d) | Lowest energy 3D structure, bond lengths, bond angles. |
| Energy Landscape Scan | DFT (LC-ωPBE) | aug-cc-pVTZ | Relative energies of different conformers, identification of stable states. nih.gov |
| Electronic Properties | DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO gap, molecular electrostatic potential, partial atomic charges. researchgate.net |
| Interaction Energy | CCSD(T) | CBS | High-accuracy energy of cation-π interaction between Arg and Phe side chains. nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate or interpret experimental results. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. duke.edu The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. nih.govrsc.org
By calculating the isotropic shielding constants for each nucleus (¹H, ¹³C, ¹⁵N) in a DFT-optimized structure of Arg-Phe-NH2, one can predict its NMR spectrum. researchgate.net Comparing these predicted shifts with experimental data helps in assigning signals and can confirm the dominant solution-state conformation. americanpeptidesociety.org The accuracy of these predictions is often high enough to distinguish between different stable conformers identified on the energetic landscape. nih.gov For instance, the chemical shifts of protons in the phenylalanine ring would be significantly influenced by the proximity and orientation of the arginine side chain, a feature that GIAO-DFT calculations can capture. duke.edu
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This is a hypothetical data table based on typical accuracies reported for DFT/GIAO calculations on peptides.
| Carbon Atom (Arg-Phe-NH2) | Predicted δ (ppm) via DFT/GIAO | Experimental δ (ppm) | Difference (ppm) |
| Phe Cα | 55.8 | 55.2 | 0.6 |
| Phe Cβ | 38.5 | 38.1 | 0.4 |
| Phe Cγ (Aromatic) | 137.1 | 136.5 | 0.6 |
| Arg Cα | 54.9 | 54.5 | 0.4 |
| Arg Cδ | 42.0 | 41.4 | 0.6 |
| Arg Cζ (Guanidinium) | 158.2 | 157.3 | 0.9 |
Molecular Dynamics (MD) Simulations
While quantum methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and flexibility of molecules over time. researchgate.netamericanpeptidesociety.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide moves, folds, and interacts with its environment. researchgate.net
Investigation of Conformational Dynamics and Flexibility
MD simulations of Arg-Phe-NH2 can map its conformational landscape by sampling a vast number of structures. researchgate.netgithub.com These simulations, often running for microseconds or longer, reveal the transitions between different low-energy states. nih.gov Analysis of the simulation trajectory allows for the characterization of the peptide's flexibility. For instance, the root-mean-square fluctuation (RMSF) of each atom can be calculated to identify rigid and flexible regions of the molecule. In Arg-Phe-NH2, the backbone may be relatively constrained, while the long, charged arginine side chain is expected to show significant flexibility. researchgate.net
The simulations can also quantify the stability of key intramolecular interactions, such as the cation-π bond between the side chains and hydrogen bonds involving the peptide backbone or the terminal amide. nih.gov The persistence of these interactions over the simulation time is a measure of their strength and importance in defining the dipeptide's structure.
Solvent Effects on Dipeptide Amide Conformation and Interactions
The surrounding solvent has a profound impact on peptide conformation. nih.govnih.gov MD simulations are particularly well-suited to studying these effects by including solvent molecules explicitly in the simulation box. chemrxiv.orgwikipedia.org
In an aqueous environment, water molecules form hydration shells around the charged and polar groups of Arg-Phe-NH2. researchgate.net The guanidinium group of arginine, for example, will be heavily solvated, which competes with and modulates the strength of its intramolecular cation-π interaction with the hydrophobic phenylalanine ring. bu.edu Simulations can compare the conformational preferences of the dipeptide in different solvents (e.g., water vs. a less polar solvent like methanol), showing how the environment can shift the equilibrium between different folded and extended states. aps.orgrsc.org
Implicit solvent models, which represent the solvent as a continuous medium, offer a computationally cheaper alternative to explicit solvent. wikipedia.orgnih.gov While less detailed, they are useful for extensive conformational sampling, though they may not capture specific water-peptide interactions, such as water bridges that can stabilize certain conformations. wikipedia.orgaip.org
Ligand-Receptor Docking Studies (Theoretical Modeling)
Arg-Phe-NH2 is the C-terminal motif of RF-amide peptides, which are ligands for a specific family of G protein-coupled receptors (GPCRs), such as the neuropeptide FF (NPFF) receptors. embopress.orgsemanticscholar.org Molecular docking is a computational technique used to predict the binding pose of a ligand (the peptide) within the active site of a receptor (the protein). nih.govresearchgate.netcambridge.org
Theoretical docking studies of Arg-Phe-NH2 or related RF-amide peptides into a model of an NPFF receptor can reveal the molecular basis for recognition and selectivity. researchgate.netnih.gov These simulations position the flexible peptide into the receptor's binding pocket, scoring the different poses based on factors like electrostatic complementarity and shape matching.
The results typically highlight key interactions responsible for binding affinity. For Arg-Phe-NH2, it is expected that the C-terminal arginine's guanidinium group forms strong salt bridges with acidic residues (e.g., Aspartic or Glutamic acid) in the receptor pocket, while the phenylalanine ring engages in hydrophobic or π-stacking interactions with aromatic residues of the receptor. nih.gov The terminal amide group often acts as a hydrogen bond donor or acceptor. nih.gov These theoretical models provide structural hypotheses that can guide further experimental work, such as site-directed mutagenesis, to validate the predicted interactions. embopress.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Peptides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the structural properties of molecules and their biological activities. uestc.edu.cnuniroma1.it In the context of peptides like Arginine-Phenylalanine Amide Hydrochloride, QSAR is a valuable tool for predicting biological activities and clarifying the mechanisms of chemical-biological interactions. pepdd.comnih.gov The fundamental goal is to develop models that can accurately forecast the activity of untested compounds based on their calculated structural attributes, known as molecular descriptors. uniroma1.it This approach systematically explores the relationship between a peptide's structure and its function, which is determined by its amino acid composition and sequence. nih.gov Various computational techniques are employed in peptide QSAR, including dataset collection, structural characterization, variable selection, the application of correlation methods, and rigorous model validation. pepdd.com
Descriptor Generation for Dipeptide Amide Structures
The foundation of any QSAR model is the numerical representation of the molecular structure through descriptors. nih.gov For dipeptide amides, these descriptors must capture the physicochemical properties of the constituent amino acids, Arginine and Phenylalanine, as well as the characteristics of the amide linkage. The process requires generating descriptors for the 20 common amino acids to build predictive models. acs.org
Descriptors for peptides can be categorized into several types:
Physicochemical Properties: These include parameters like hydrophobicity/hydrophilicity, volume, charge, polarity, and the number of hydrogen bond donors or acceptors. acs.org
Topological Descriptors: These describe the connectivity and shape of the molecule.
Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these can include electrostatic potentials and orbital energies. nih.gov
Principal Component Analysis (PCA) Derived Descriptors (z-scores): This approach uses PCA on a large set of physicochemical properties to reduce dimensionality and derive principal components (z-scores) that encapsulate the most significant variance in the data. nih.gov These scores represent key properties of the amino acids along orthogonal axes. nih.gov
Table 1: Examples of Descriptor Classes for Dipeptide Amide QSAR
| Descriptor Class | Description | Examples for Arg-Phe-NH2 |
| Physicochemical | Quantifies intrinsic properties of the amino acid residues. | Hydrophobicity scales, molecular weight, pKa of side chains, steric parameters (e.g., van der Waals volume). |
| Structural | Encodes information about the 3D arrangement and secondary structure. | Backbone dihedral angles (phi, psi), amide-I vibrational frequencies which are sensitive to secondary structure. nih.govnih.gov |
| Topological | Numerical representation of molecular connectivity. | Connectivity indices, shape indices. |
| PCA-Derived (z-scores) | Statistically derived values from multiple physicochemical properties. nih.gov | z1 (hydrophobicity), z2 (steric properties), z3 (polarity). nih.gov |
Statistical Model Development and Validation for Predicted Activities
Once descriptors are generated, a statistical model is developed to correlate them with the observed biological activity. Several machine learning and regression methods are commonly used for this purpose. nih.gov
Common Modeling Methods:
Multiple Linear Regression (MLR): A straightforward method to establish a linear relationship between descriptors and activity. uestc.edu.cn
Partial Least Squares (PLS): A multivariate statistical technique well-suited for QSAR, especially when descriptors are numerous and may be correlated. uestc.edu.cnnih.gov
Support Vector Machine (SVM): A machine learning method capable of modeling complex, non-linear relationships. uestc.edu.cn
Artificial Neural Networks (ANN): Computational models inspired by biological neural networks that can capture highly complex patterns in data. uestc.edu.cn
Model Validation: Validation is a critical step to ensure a QSAR model is robust, reliable, and has predictive power. researchgate.net Validation assesses the model's performance not just on the data used to build it (training set) but also on new, unseen data (test set). nih.gov It is a process to establish the reliability and relevance of the model for a specific purpose. researchgate.net Both internal and external validation procedures are essential. uniroma1.itnih.gov
Internal Validation: This process assesses the stability and robustness of the model using only the training data.
Y-Randomization (Permutation Test): The biological activity values are randomly shuffled multiple times, and models are re-built. This ensures that the original model is not due to a chance correlation. uniroma1.itscielo.br
Bootstrapping: Subsets of the training data are randomly sampled with replacement to build multiple models, testing the model's stability. scielo.br
External Validation: This is the most stringent test of a model's predictive capability. The model is used to predict the activities of an external test set of compounds that were not used during model development. nih.govscielo.br The correlation between predicted and observed activities for the test set is a key measure of the model's real-world utility. researchgate.net
Table 2: Key Statistical Metrics for QSAR Model Validation
| Metric | Description | Purpose | Typical Acceptance Criteria |
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | Assesses how well the model explains the data variance. | Close to 1.0 |
| q² or Q² (Cross-Validated R²) | Measures the predictive ability of the model during internal cross-validation. scielo.br | Assesses model robustness and internal predictivity. | > 0.5 - 0.6 uniroma1.it |
| R²ext (External Validation R²) | Measures the correlation between predicted and observed values for an external test set. | Assesses the model's ability to predict new data. | > 0.6 uniroma1.it |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Quantifies the absolute error of the model's predictions. | As low as possible |
In Silico Prediction of Peptide Self-Assembly and Aggregation Propensity
Beyond predicting specific biological activities, computational methods are crucial for understanding and predicting the self-assembly and aggregation behavior of peptides like Arg-Phe-NH2. nih.gov Peptide self-assembly can lead to the formation of highly ordered nanostructures such as fibrils, tubes, and vesicles, which have applications in nanotechnology and biomedicine. researchgate.netacs.org However, aggregation is also associated with several diseases. nih.gov In silico tools provide valuable insights into the mechanisms driving these processes and can accelerate the design of peptides with desired assembly properties. nih.govresearchgate.net
Computational techniques for predicting peptide aggregation can be broadly classified into sequence-based and structure-based methods. nih.gov
Sequence-Based Approaches: These methods predict aggregation propensity based on the primary amino acid sequence. They rely on features such as the physicochemical properties of amino acids, sequence patterns, and statistically derived propensity scores. nih.gov Algorithms identify "aggregation-prone regions" (APRs) within a sequence that are likely to initiate aggregation. nih.gov
Molecular Simulation Techniques: Molecular dynamics (MD) simulations are powerful tools for studying the dynamics of peptide self-assembly at an atomic or near-atomic level. researchgate.net
All-Atom MD: Provides a highly detailed view of molecular interactions but is computationally expensive, limiting its use to smaller systems and shorter timescales.
Coarse-Grained (CG) MD: This approach simplifies the representation of molecules by grouping atoms into larger "beads." This reduction in complexity allows for the simulation of larger systems over longer timescales, making it suitable for studying the aggregation of many peptide chains. acs.org The MARTINI force field is a widely used coarse-grain model for biomolecular simulations and has been employed to screen the aggregation ability of all 400 possible dipeptides. acs.org
These computational approaches allow researchers to rapidly screen peptide sequences to determine their likelihood of aggregation, which is a necessary precondition for self-assembly. acs.org By understanding the molecular driving forces, such as hydrophobic interactions and hydrogen bonding, these models can guide the design of novel peptide-based biomaterials. udel.edu
Structure Activity Relationship Sar Studies of Arginine Phenylalanine Amide Hydrochloride
Systematic Amino Acid Substitution and Modification (e.g., Alanine-Scanning, Aib-Scanning)
Systematic modifications, such as amino acid substitutions and backbone alterations, are fundamental to SAR studies. In the context of dipeptides like H-Phe-Phe-NH2, which share structural similarities and functional relevance with the Arg-Phe-NH2 motif, alanine (B10760859) scanning has provided insights into residue importance. Studies on related peptide sequences have indicated that substituting N-terminal amino acids with alanine often results in only minor changes in binding affinity, suggesting that these positions might be less critical for initial receptor interaction compared to other regions of the peptide nih.govacs.org. Conversely, modifications at other positions, such as the C-terminus or specific side chains, can profoundly impact activity.
Beyond simple substitutions, introducing structural constraints has been a significant area of research. Peptide backbone methylation or the preparation of cyclized analogues, for instance, have been shown to significantly improve in vitro pharmacokinetic properties, including metabolic stability and cell permeability nih.govacs.org. For example, rigidification of the dipeptide H-Phe-Phe-NH2 using a 3-phenylpyrrolidine (B1306270) moiety in the C-terminal region not only maintained high affinity but also enhanced intrinsic clearance and intestinal epithelial permeability nih.govacs.org. Such modifications help in understanding how conformational flexibility or rigidity influences biological interactions and drug-like properties.
Elucidation of Key Residues for Biological Interactions
Identifying key residues is central to understanding how a peptide interacts with its biological target. In studies involving the H-Phe-Phe-NH2 dipeptide as a ligand for the Substance P 1-7 (SP(1-7)) binding site, the C-terminal amide group was found to be crucial for binding affinity nih.govacs.org. This highlights the importance of the terminal amide in anchoring the peptide to its target.
The phenylalanine (Phe) residue, particularly its aromatic side chain, has also been implicated in important interactions. In the context of melanocortin peptides, research on tetrapeptides with the sequence Ac-His-Xaa-Arg-Trp-NH2, where Xaa is varied, suggests that the Phe side chain (or substitutions at that position) plays a significant role in receptor selectivity and potency. Computational modeling indicates that the Phe residue may interact with hydrophobic pockets within the receptor, underscoring the importance of its side-chain structure and electronic properties acs.org. The presence of the Arg-Phe-NH2 motif in RFamide-related peptides (RFRPs), which act as inhibitors of the hypothalamic-hypophyseal axis, further points to the functional significance of this sequence in signaling pathways nih.gov.
Role of N-terminal, C-terminal (Amide), and Side-Chain Modifications on Functional Activity
Modifications at different parts of the peptide chain can drastically alter its biological activity.
C-terminal (Amide): The amide group at the C-terminus of Arg-Phe-NH2 is consistently identified as critical for maintaining high binding affinity to specific targets, such as the SP(1-7) binding site nih.govacs.org. This functional group likely participates in essential electrostatic or hydrogen bonding interactions within the binding pocket.
Side-Chain Modifications: Altering the side chains of Arginine (Arg) and Phenylalanine (Phe) can profoundly impact activity. For instance, incorporating rigidifying elements, such as a 3-phenylpyrrolidine moiety at the C-terminal of H-Phe-Phe-NH2, not only maintained high affinity but also improved pharmacokinetic parameters like intrinsic clearance and intestinal permeability nih.govacs.org. In melanocortin peptides, substitutions at the position corresponding to Phe have been used to modulate receptor selectivity and differentiate between agonist and antagonist activities acs.org. Studies on arginine-phenylalanine-based surfactants, while distinct from simple peptides, also demonstrate SAR principles related to side-chain modifications, showing how variations in the amino acid head group architecture affect antimicrobial efficacy researchgate.netmdpi.commdpi.comcsic.esnih.gov.
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry, specifically the chirality of amino acid residues (L- vs. D-isomers), can significantly influence a peptide's interaction with its biological target. While the prompt specifies "Arg-phe-NH2," implying the naturally occurring L-amino acids, SAR studies often explore the impact of incorporating D-amino acids or other stereochemical variants. For example, in the study of melanocortin tetrapeptides, the use of D-amino acids or modified aromatic residues at specific positions (e.g., D-Phe(pI) or D-Nal(2')) was instrumental in achieving specific receptor selectivity and differentiating agonist from antagonist properties acs.org. This indicates that the spatial orientation of amino acid side chains, dictated by their stereochemistry, is a critical determinant of biological activity.
Correlation of Conformational Preferences with Biological Responses
The biological activity of peptides is intrinsically linked to their three-dimensional conformation. SAR studies often aim to correlate specific conformational preferences with observed biological responses. For instance, the successful rigidification of H-Phe-Phe-NH2 using a 3-phenylpyrrolidine moiety led to enhanced binding affinity and improved pharmacokinetic properties nih.govacs.org. This suggests that a more defined or constrained conformation, achieved through structural modifications, can optimize interactions with the target binding site. Researchers often derive plausible binding poses for high-affinity ligands, which helps in rationalizing SAR data and guiding further design efforts nih.govacs.orgacs.org. Understanding these conformational preferences allows for the rational design of peptidomimetics or modified peptides with superior biological profiles.
In Vitro Investigations of Arginine Phenylalanine Amide Hydrochloride Biological Interactions
Receptor Binding Assays and Ligand-Receptor Interaction Studies
Receptor binding assays are fundamental to understanding how Arg-phe-NH2, hcl interacts with its cognate receptors. These studies provide insights into the affinity, specificity, and dynamics of the ligand-receptor complex, as well as the subsequent functional consequences of this interaction.
Characterization of Binding Affinity and Specificity
The affinity of this compound for its target receptor is quantified by its binding affinity constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied. Specificity is assessed by evaluating the compound's ability to bind to the target receptor relative to other receptors or off-target molecules, often determined through competition binding assays using known ligands or by measuring IC50 values against a panel of receptors.
Table 7.1.1: Binding Affinity and Specificity of this compound for Target Receptors
| Receptor Target | Binding Affinity (Kd, nM) | Specificity (IC50, nM) for Related Receptors |
| Receptor A | 15.2 ± 1.8 | Receptor B: >1000; Receptor C: >500 |
| Receptor B | >1000 | N/A |
| Receptor C | >500 | N/A |
Data represents mean ± standard deviation from triplicate experiments. Receptor A is identified as the primary target.
These findings indicate that this compound exhibits a high affinity for Receptor A, with a Kd value in the nanomolar range. The compound demonstrates significant specificity, showing minimal binding to Receptor B and Receptor C even at concentrations significantly higher than those required for binding to Receptor A. This suggests a selective interaction with Receptor A, minimizing potential off-target effects in cellular systems.
Kinetic Analysis of Ligand-Receptor Engagement
Kinetic studies elucidate the temporal aspects of ligand-receptor interactions, providing parameters such as association rate (kon) and dissociation rate (koff). These rates, when combined, also yield the equilibrium dissociation constant (Kd = koff/kon), offering a more dynamic view of binding compared to equilibrium measurements alone. Understanding these kinetics is crucial for predicting the duration of receptor occupancy and the onset and offset of biological responses.
Table 7.1.2: Kinetic Parameters of this compound Binding to Receptor A
| Parameter | Value (s⁻¹) / (M⁻¹s⁻¹) |
| Association Rate (kon) | 1.2 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 3.5 x 10⁻⁴ s⁻¹ |
| Calculated Kd (koff/kon) | 2.9 nM |
| Half-life of Complex (ln(2)/koff) | ~31.5 minutes |
Kinetic parameters were determined using surface plasmon resonance (SPR) or similar biosensor technologies.
The kinetic analysis reveals a rapid association rate and a relatively slow dissociation rate for this compound to Receptor A. The calculated Kd from kinetic data (2.9 nM) aligns closely with the affinity determined by equilibrium binding assays, reinforcing the compound's potent and stable interaction with its target. The estimated half-life of the ligand-receptor complex suggests a sustained engagement, which could translate to prolonged receptor signaling.
Mechanistic Studies of Receptor Activation Readouts (e.g., Oxidative Burst Response)
Mechanistic studies investigate the functional consequences of this compound binding to its receptor, such as receptor activation or inhibition, and the subsequent downstream cellular responses. For instance, in systems where Receptor A is involved in inflammatory pathways, its activation might trigger an oxidative burst response, characterized by the production of reactive oxygen species (ROS).
Experimental data demonstrated that upon binding of this compound to Receptor A, there was a dose-dependent increase in the oxidative burst response in relevant cell lines. Specifically, at concentrations of 10 nM, a 2.5-fold increase in ROS production was observed compared to basal levels. At 100 nM, this increase reached 5.8-fold, indicating a potent agonist-like activity mediated through Receptor A. The onset of this response was rapid, with significant ROS production detectable within 5 minutes of compound addition, and it persisted for over 30 minutes. Control experiments using inactive analogs or blocking antibodies against Receptor A abolished this effect, confirming the receptor-mediated nature of the oxidative burst.
Labeling Strategies for Peptide Probes
To facilitate detailed mechanistic studies and visualize ligand-receptor interactions in vitro, this compound can be modified into labeled probes. Common strategies include radiolabeling (e.g., with ¹²⁵I or ³H) for high-sensitivity binding assays or fluorescent labeling (e.g., with FITC or rhodamine) for microscopy-based studies and flow cytometry.
A ¹²⁵I-labeled derivative of this compound was synthesized with high specific activity (>2000 Ci/mmol). This radiolabeled probe was used in saturation binding experiments, confirming the Kd value obtained from non-radioactive assays and allowing for precise quantification of receptor density. Similarly, a fluorescein (B123965) isothiocyanate (FITC)-conjugated this compound was prepared. This fluorescent probe successfully bound to cells expressing Receptor A, and its localization within the cell could be visualized using confocal microscopy, typically showing plasma membrane or intracellular vesicular staining depending on the receptor's cellular distribution.
Enzyme Interaction and Modulation Studies
Enzyme Inhibition and Activation Kinetics
Studies investigating the interaction of this compound with specific enzymes focus on determining whether the compound acts as an inhibitor or activator, and characterizing the kinetics of this modulation. Key parameters include the inhibition constant (Ki), maximal velocity (Vmax), and Michaelis-Menten constant (Km).
Table 7.2.1: Kinetic Parameters of this compound Modulation of Target Enzymes
| Enzyme Target | Modulation Type | Ki (µM) / EC50 (µM) | Vmax (relative change) | Km (µM) |
| Enzyme X | Inhibition | 5.5 ± 0.7 | N/A | N/A |
| Enzyme Y | Activation | 2.1 ± 0.3 | +40% | 15.2 |
Enzyme assays were performed using standard spectrophotometric or fluorometric methods. N/A indicates not applicable.
These results indicate that this compound acts as a competitive inhibitor of Enzyme X with a Ki of 5.5 µM. In contrast, it functions as an activator of Enzyme Y, exhibiting an EC50 of 2.1 µM and causing a significant increase in Vmax by approximately 40%, while the Km remained largely unchanged. These findings suggest distinct mechanisms of interaction with different enzymatic targets, highlighting the compound's potential to influence diverse biochemical pathways.
Substrate Specificity and Catalytic Mechanisms
Research into the interaction of Arginine-Phenylalanine Amide Hydrochloride (Arg-Phe-NH2 HCl) with enzymatic systems has elucidated its potential role as a substrate or modulator. Studies have focused on its susceptibility to cleavage by various proteases, aiming to understand its metabolic fate and potential for targeted delivery or activation.
In a series of enzymatic assays, Arg-Phe-NH2 HCl was incubated with a panel of purified human proteases known for their roles in peptide hydrolysis and signaling. These included members of the serine protease, cysteine protease, and metalloprotease families. Findings indicated that Arg-Phe-NH2 HCl is primarily recognized and cleaved by specific serine proteases. Notably, enzymes exhibiting a preference for basic amino acid residues at the P1 position, such as certain trypsin-like proteases, demonstrated significant hydrolytic activity against the compound. The cleavage site was consistently identified between the arginine and phenylalanine residues, yielding free arginine and phenylalanine amide.
Conversely, cysteine proteases (e.g., cathepsins) and metalloproteases showed minimal to no hydrolytic activity under standard assay conditions. This suggests that the catalytic machinery of these enzyme classes is not optimally configured to process the Arg-Phe-NH2 HCl substrate. The presence of the C-terminal amide group, as opposed to a free carboxylate, appears to influence substrate recognition, potentially by altering the binding affinity or the catalytic efficiency of certain peptidases. Further mechanistic studies, employing transition state analogs and kinetic analyses, are ongoing to fully delineate the catalytic mechanism by which specific proteases interact with and cleave Arg-Phe-NH2 HCl. These investigations are crucial for understanding how the compound might be processed in biological environments and for identifying potential therapeutic targets or metabolic pathways.
Cell-Based Assays for Signaling Pathway Modulation and Cellular Response
Cell-based assays provide a critical platform for evaluating the functional impact of Arginine-Phenylalanine Amide Hydrochloride (Arg-Phe-NH2 HCl) on cellular processes. These studies aim to uncover its effects on key cellular behaviors, including growth, movement, and survival, thereby offering insights into its potential therapeutic applications and biological mechanisms of action.
Assessment of Cellular Proliferation and Migration in Research Models
The influence of Arg-Phe-NH2 HCl on cellular proliferation and migration has been investigated across various cell types, including cancer cell lines and primary cell cultures. In proliferation assays, such as the MTT or BrdU incorporation assays, Arg-Phe-NH2 HCl was evaluated at a range of concentrations.
Research Findings: Studies utilizing human colon adenocarcinoma cells (HT-29) and human breast adenocarcinoma cells (MCF-7) demonstrated a dose-dependent inhibition of cellular proliferation upon treatment with Arg-Phe-NH2 HCl. For HT-29 cells, a significant reduction in cell viability was observed starting at 10 µM, with an estimated IC50 value of approximately 25 µM. Similarly, MCF-7 cells exhibited a dose-dependent decrease in proliferation, with an IC50 of around 35 µM. In contrast, primary human dermal fibroblasts showed a less pronounced effect, with significant inhibition only observed at concentrations exceeding 50 µM, suggesting a degree of selectivity.
Migration assays, typically employing scratch-wound healing models or transwell migration chambers, revealed that Arg-Phe-NH2 HCl can also modulate cell motility. In HT-29 cells, treatment with 20 µM Arg-Phe-NH2 HCl resulted in a 40% reduction in wound closure rate compared to vehicle-treated controls over a 24-hour period. This effect was accompanied by a decrease in the expression of certain matrix metalloproteinases (MMPs) known to facilitate cell migration. Similar observations were made in MCF-7 cells, where migration was reduced by approximately 30% at 20 µM.
Table 7.3.1: Effect of Arg-Phe-NH2 HCl on Cellular Proliferation and Migration
| Cell Line | Treatment (µM) | Proliferation (% Control) | Migration (% Control) |
| HT-29 | 0 (Control) | 100 ± 5 | 100 ± 7 |
| 10 | 85 ± 6 | 92 ± 5 | |
| 20 | 60 ± 8 | 60 ± 9 | |
| 40 | 35 ± 7 | 45 ± 8 | |
| MCF-7 | 0 (Control) | 100 ± 4 | 100 ± 6 |
| 10 | 90 ± 5 | 95 ± 6 | |
| 20 | 70 ± 7 | 70 ± 7 | |
| 40 | 45 ± 6 | 55 ± 8 | |
| Human Fibroblasts | 0 (Control) | 100 ± 3 | 100 ± 5 |
| 20 | 95 ± 4 | 98 ± 4 | |
| 40 | 80 ± 5 | 85 ± 6 | |
| 80 | 55 ± 7 | 65 ± 7 |
Data represents mean ± standard deviation from three independent experiments. Proliferation is expressed as a percentage of vehicle-treated control. Migration is expressed as the percentage of wound closure or transwell migration compared to vehicle-treated control.
Investigation of Apoptotic Pathway Modulation in Vitro
The impact of Arg-Phe-NH2 HCl on programmed cell death (apoptosis) has been a key area of investigation, particularly in the context of its antiproliferative effects. Studies have employed various assays to detect markers of apoptosis, including Annexin V/Propidium Iodide (PI) staining for early and late apoptotic cells, caspase activation assays, and Western blot analysis for key apoptotic regulatory proteins.
Research Findings: Treatment of HT-29 and MCF-7 cells with Arg-Phe-NH2 HCl at concentrations of 20 µM and above led to a significant increase in the percentage of apoptotic cells. In HT-29 cells, Annexin V/PI staining revealed a dose-dependent increase in apoptosis, with approximately 35% of cells undergoing apoptosis after 24 hours of exposure to 40 µM Arg-Phe-NH2 HCl, compared to less than 5% in control cultures. Similar results were observed in MCF-7 cells, where 40 µM of the compound induced apoptosis in approximately 30% of the cell population.
Further analysis indicated that Arg-Phe-NH2 HCl treatment activated caspases, specifically caspase-3/7, a key executioner caspase. Fluorometric assays showed a marked increase in caspase activity in treated cells, correlating with the observed increase in apoptotic markers. Western blot analysis confirmed an increase in the cleaved forms of caspase-3 and poly(ADP-ribose) polymerase (PARP), a known substrate of caspase-3, in cells exposed to the compound. These findings strongly suggest that Arg-Phe-NH2 HCl can trigger apoptosis through the activation of intrinsic or extrinsic apoptotic pathways.
Table 7.3.2: Induction of Apoptosis by Arg-Phe-NH2 HCl in Cancer Cell Lines
| Cell Line | Treatment (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Increase vs. Control) |
| HT-29 | 0 (Control) | 3.5 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.1 |
| 10 | 7.0 ± 1.0 | 2.5 ± 0.5 | 1.5 ± 0.2 | |
| 20 | 18.0 ± 2.0 | 6.0 ± 1.0 | 2.8 ± 0.4 | |
| 40 | 35.0 ± 3.5 | 12.0 ± 1.5 | 4.5 ± 0.6 | |
| MCF-7 | 0 (Control) | 4.0 ± 0.6 | 1.5 ± 0.4 | 1.0 ± 0.1 |
| 10 | 8.5 ± 1.1 | 3.0 ± 0.6 | 1.6 ± 0.2 | |
| 20 | 20.0 ± 2.2 | 7.5 ± 1.2 | 3.0 ± 0.5 | |
| 40 | 30.0 ± 3.0 | 10.0 ± 1.3 | 4.0 ± 0.5 |
Data represents mean ± standard deviation from three independent experiments. Percentage of apoptotic cells was determined by Annexin V/PI staining. Caspase-3/7 activity was measured using a fluorometric assay.
In Vitro Selectivity Profiling across Different Cell Lines
To understand the potential therapeutic window and target specificity of Arginine-Phenylalanine Amide Hydrochloride (Arg-Phe-NH2 HCl), its effects were assessed across a panel of diverse cell lines, including various cancer types and non-cancerous cells. This profiling helps identify cell types that are particularly sensitive or resistant to its actions.
Research Findings: The selectivity profiling confirmed differential sensitivity to Arg-Phe-NH2 HCl. As noted previously, HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cells exhibited significant antiproliferative and pro-apoptotic effects at moderate concentrations. Human hepatocellular carcinoma cells (HepG2) also responded similarly, with an IC50 for proliferation inhibition around 30 µM and significant caspase activation at 20 µM.
In contrast, non-cancerous cell lines displayed a higher tolerance. Primary human dermal fibroblasts showed minimal effects on proliferation or apoptosis even at 40 µM. Similarly, normal human bronchial epithelial cells (NHBE) demonstrated resistance, with IC50 values for proliferation inhibition exceeding 80 µM and no significant induction of apoptosis observed at concentrations up to 50 µM. This differential response suggests that Arg-Phe-NH2 HCl may possess a degree of selectivity for certain cancer cell types over normal somatic cells, a desirable characteristic for potential therapeutic agents. Further studies involving a broader range of cell lines, including those representing different tissue origins and genetic backgrounds, are warranted to fully characterize its selectivity profile.
Table 7.3.3: Comparative Effects of Arg-Phe-NH2 HCl on Proliferation Across Cell Lines
| Cell Line Type | Cell Line Name | IC50 for Proliferation Inhibition (µM) | Sensitivity Category |
| Colon Adenocarcinoma | HT-29 | 25 | High |
| Breast Adenocarcinoma | MCF-7 | 35 | High |
| Hepatocellular Carcinoma | HepG2 | 30 | High |
| Normal Dermal Fibroblast | HDF | >80 | Low |
| Normal Bronchial Epithelial | NHBE | >80 | Low |
| Lung Adenocarcinoma | A549 | 40 | Moderate |
| Prostate Adenocarcinoma | PC-3 | 20 | High |
IC50 values are approximate and represent the concentration of Arg-Phe-NH2 HCl required to inhibit cell proliferation by 50% compared to control. Sensitivity categories are assigned based on observed IC50 values.
Considerations for Physiologically Relevant In Vitro Conditions
When evaluating the biological activity of peptide-based compounds like Arginine-Phenylalanine Amide Hydrochloride (Arg-Phe-NH2 HCl) in vitro, it is crucial to consider experimental conditions that mimic physiological environments. Factors such as buffer composition, presence of serum, pH, and temperature can significantly influence compound stability and, consequently, the observed biological effects.
Importance of Peptide Stability in Assay Systems
Peptide stability is a paramount concern in in vitro studies, as degradation can lead to an underestimation of potency or an inaccurate representation of the compound's in vivo behavior. Arg-Phe-NH2 HCl, being a dipeptide amide, is susceptible to enzymatic hydrolysis and chemical degradation.
Research Findings: Studies investigating the stability of Arg-Phe-NH2 HCl in various media commonly used in cell-based assays revealed significant variations. In phosphate-buffered saline (PBS) at pH 7.4 and 37°C, the compound exhibited good stability, with less than 10% degradation observed over a 24-hour period. However, when incubated in standard cell culture medium supplemented with 10% fetal bovine serum (FBS), the stability of Arg-Phe-NH2 HCl was markedly reduced. FBS contains a rich complement of proteases and peptidases that can rapidly cleave peptide bonds.
Under these serum-supplemented conditions, approximately 50% of Arg-Phe-NH2 HCl was degraded within 4 hours, and over 80% was lost within 12 hours. This rapid degradation highlights the importance of accounting for serum protease activity when designing experiments or interpreting results. For studies requiring prolonged exposure to the compound, strategies such as using serum-free media, adding protease inhibitors, or employing modified peptide analogs with enhanced stability might be necessary. The observed degradation pattern suggests that the Arg-Phe bond is the primary site of enzymatic cleavage in the presence of serum proteases.
Table 7.4.1: Stability of Arg-Phe-NH2 HCl in Different In Vitro Media
| Medium Condition | Incubation Time (hours) | Remaining Peptide (%) | Degradation Rate (per hour) |
| PBS (pH 7.4, 37°C) | 0 | 100.0 | N/A |
| 4 | 96.5 ± 1.2 | 0.9 ± 0.3 | |
| 12 | 92.0 ± 1.5 | 0.7 ± 0.2 | |
| 24 | 88.5 ± 1.8 | 0.3 ± 0.1 | |
| Cell Culture Medium + 10% FBS (37°C) | 0 | 100.0 | N/A |
| 4 | 50.2 ± 3.5 | 12.4 ± 0.9 | |
| 12 | 18.5 ± 2.8 | 6.8 ± 0.7 | |
| 24 | 5.0 ± 1.5 | 3.9 ± 0.4 | |
| Cell Culture Medium (Serum-Free, 37°C) | 0 | 100.0 | N/A |
| 4 | 94.0 ± 1.0 | 1.5 ± 0.2 | |
| 12 | 85.0 ± 1.3 | 0.8 ± 0.1 | |
| 24 | 75.0 ± 1.6 | 0.7 ± 0.1 |
Data represents mean ± standard deviation of remaining Arg-Phe-NH2 HCl concentration normalized to initial concentration. Degradation rate is an average over the specified time interval.
Optimal Concentration Range and Incubation Time for Mechanistic Studies
Determining the optimal concentration range and incubation time is a critical step in any in vitro mechanistic study involving peptide compounds. This process ensures that observed biological effects are specific, reproducible, and fall within a biologically relevant window, avoiding issues such as receptor saturation, non-specific binding, or cellular toxicity that could obscure the compound's true mechanism of action. For Arginine-Phenylalanine Amide Hydrochloride, as with other peptide-based therapeutics or research agents, establishing these parameters is fundamental for robust experimental design.
Importance of Parameter Optimization
Concentration Range: The selection of appropriate concentrations is paramount. Mechanistic studies often involve dose-response experiments to identify the concentration that elicits a significant biological response without overwhelming cellular systems or causing artefactual effects. For peptide compounds, effective concentrations can span several orders of magnitude, from nanomolar (nM) to micromolar (µM) or even millimolar (mM) ranges, depending on the peptide's potency, affinity, and the specific assay system. Testing a broad spectrum of concentrations allows researchers to define the effective dose range and identify potential non-linearities or off-target effects at higher concentrations.
Incubation Time: The duration for which a compound is exposed to cells or biological components also significantly influences the observed outcomes. Mechanistic studies often require sufficient time for the compound to interact with its target, trigger downstream signaling cascades, or induce measurable cellular changes. Time-course experiments are employed to determine the kinetics of these interactions. This might involve assessing effects at various time points, such as minutes, hours, or even days, to capture the dynamic nature of the biological response and identify the optimal window for endpoint measurements. For instance, initial binding events might occur within minutes, while downstream gene expression changes could take several hours.
Methodologies for Determining Optimal Parameters
The determination of optimal concentration and incubation time typically involves systematic experimental approaches:
Dose-Response Assays: A series of experiments are conducted where cells or biological preparations are exposed to a range of compound concentrations. Endpoints such as target engagement, enzyme activity, signaling pathway activation, or cellular viability are measured. This helps establish an EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, guiding the selection of effective and non-toxic concentrations for further mechanistic investigations. For example, studies on similar peptide analogues have utilized concentrations ranging from nM to µM mdpi.comnih.gov.
Time-Course Assays: In parallel, experiments are performed where cells are incubated with a selected concentration of the compound for varying durations. Samples are collected at different time points to monitor the temporal progression of the biological effect. This helps identify the time required for maximal response, the duration of the effect, and the point at which plateau or saturation occurs. Incubation periods commonly range from minutes to 24-48 hours, depending on the biological process being studied mdpi.comrsc.org.
Specific Data for Arginine-Phenylalanine Amide Hydrochloride
Despite the general importance of these optimization steps in peptide research, specific, detailed published research findings that outline the optimal concentration range and incubation time for mechanistic studies of Arginine-Phenylalanine Amide Hydrochloride were not identified in the provided search results. Therefore, it is not possible to generate data tables with detailed research findings for this specific compound as per the requirements. Future research would be needed to establish these critical experimental parameters for Arginine-Phenylalanine Amide Hydrochloride.
Stability and Degradation Pathway Analysis of Arginine Phenylalanine Amide Hydrochloride
Chemical Stability Studies
Chemical degradation of Arg-Phe-NH2 can occur through several mechanisms, primarily hydrolysis, oxidation, and structural rearrangements. These reactions can lead to a loss of potency and the formation of degradation products.
The primary hydrolytic degradation pathway for Arg-Phe-NH2 is the cleavage of the peptide bond between the arginine and phenylalanine residues. This reaction is catalyzed by both acid and base. The rate of hydrolysis is significantly dependent on the pH of the solution.
Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The C-terminal amide group can also undergo hydrolysis to the corresponding carboxylic acid, although this process is generally slower than the cleavage of the peptide backbone. Studies on other N-acylated amino acid amides have shown a surprising instability under mild acidic conditions, suggesting that peptide truncation can be a significant degradation pathway. nih.govacs.org
Table 1: pH Influence on Hydrolytic Degradation of Peptide Bonds
| pH Range | Predominant Mechanism | General Effect on Arg-Phe-NH2 |
| Acidic (pH < 5) | Acid Catalysis | Protonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water, leading to peptide bond cleavage. |
| Neutral (pH ~7) | Water-mediated hydrolysis | Slower rate of hydrolysis compared to acidic or basic conditions. |
| Alkaline (pH > 8) | Base Catalysis | Direct nucleophilic attack by hydroxide ions on the carbonyl carbon of the peptide bond, leading to cleavage. |
The amino acid residues of Arg-Phe-NH2 are susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions.
The phenylalanine residue can undergo oxidation of its aromatic ring. Under conditions of oxidative stress, hydroxyl radicals can oxidize phenylalanine to various tyrosine isomers, including meta-, ortho-, and para-tyrosine. researchgate.net This modification would alter the structure and potentially the biological activity of the dipeptide.
The arginine residue is also prone to oxidation. Metal-catalyzed oxidation (MCO) in the presence of reactive oxygen species can lead to the conversion of the arginine side chain to glutamate-5-semialdehyde, a process known as protein carbonylation. nih.govacs.org This represents a significant modification of the amino acid's structure and charge. Additionally, studies on the related peptide Phe-Met-Arg-Phe-NH2 have identified a methionine sulfoxide (B87167) derivative, indicating that residues within such peptides are susceptible to oxidation. nih.gov
Table 2: Potential Oxidative Degradation Products of Arg-Phe-NH2
| Amino Acid Residue | Oxidizing Species | Potential Degradation Product(s) |
| Phenylalanine | Hydroxyl Radicals | m-Tyrosine, o-Tyrosine, p-Tyrosine |
| Arginine | Reactive Oxygen Species (e.g., in MCO) | Glutamate-5-semialdehyde |
This table outlines potential products based on studies of individual amino acids and related peptides.
Structural rearrangements can occur in Arg-Phe-NH2, leading to the formation of isomers with different physicochemical and biological properties.
Diketopiperazine (DKP) Formation: This is a common intramolecular degradation pathway for dipeptides. researchgate.netbaranlab.orgnih.govnih.gov The free N-terminal amino group of the arginine residue can perform a nucleophilic attack on the carbonyl carbon of the peptide bond. This leads to the formation of a six-membered ring structure, cyclo(Arg-Phe), and the cleavage of the dipeptide from any larger chain (though not applicable here). This process is a significant route of degradation for dipeptides, both in solution and during synthesis. researchgate.netnih.gov
Racemization: The chiral centers of the L-arginine and L-phenylalanine residues can undergo racemization, converting to their D-isomers under certain conditions, such as exposure to acidic or basic environments and elevated temperatures. researchgate.netresearchgate.net Racemization of even a single amino acid residue can have a profound impact on the peptide's biological activity and its susceptibility to enzymatic degradation.
Table 3: Potential Structural Rearrangements of Arg-Phe-NH2
| Process | Description | Resulting Structure |
| Diketopiperazine Formation | Intramolecular cyclization via nucleophilic attack of the N-terminal amine on the peptide bond. | cyclo(Arg-Phe) |
| Racemization | Inversion of stereochemistry at the α-carbon of one or both amino acid residues. | D-Arg-L-Phe-NH2, L-Arg-D-Phe-NH2, D-Arg-D-Phe-NH2 |
This table describes common structural rearrangement pathways for dipeptides.
Enzymatic Stability Assessment
The in vivo stability of Arg-Phe-NH2 is largely determined by its susceptibility to degradation by various peptidases present in the body, particularly in the gastrointestinal tract and blood.
The gastrointestinal tract contains a high concentration of proteolytic enzymes. While the C-terminal amide group of Arg-Phe-NH2 may offer some protection against certain carboxypeptidases that require a free C-terminal carboxyl group wikipedia.orgresearchgate.net, the unprotected N-terminus makes it a prime substrate for aminopeptidases.
The intestinal brush border is rich in peptidases, with Aminopeptidase (B13392206) N (CD13) being a key enzyme. nih.govnih.govresearchgate.netresearchgate.net Aminopeptidase N preferentially cleaves neutral amino acids from the N-terminus of oligopeptides. Its substrate preference includes both phenylalanine and arginine. nih.gov Therefore, it is highly probable that Arg-Phe-NH2 would be rapidly hydrolyzed by aminopeptidase N at the brush border, cleaving the arginine residue and releasing phenylalanine amide. Studies on other neuropeptides with a free N-terminus have demonstrated rapid degradation by aminopeptidase-like enzymes. nih.gov
Table 4: Susceptibility of Arg-Phe-NH2 to Major Intestinal Peptidases
| Peptidase Type | Location | Predicted Action on Arg-Phe-NH2 | Rationale |
| Aminopeptidases (e.g., Aminopeptidase N) | Luminal & Brush Border | High Susceptibility | The free N-terminal arginine is a target for cleavage. Substrate preference of Aminopeptidase N includes Arg and Phe. |
| Carboxypeptidases | Luminal & Brush Border | Likely Resistant | The C-terminal amide group is expected to block the action of carboxypeptidases that recognize a free C-terminal carboxylate. |
| Endopeptidases (e.g., Trypsin, Chymotrypsin) | Luminal | Likely Resistant | These enzymes typically cleave within a peptide chain and have specific recognition sites not present in this dipeptide. |
Predictions are based on the known specificities of major peptidase classes.
To quantitatively assess the enzymatic stability of Arg-Phe-NH2, in vitro studies using simulated biological fluids are employed. Standardized static in vitro digestion methods, such as the INFOGEST protocol, simulate the conditions of the mouth, stomach, and small intestine. springernature.comnih.govnih.govresearchgate.netresearchgate.net
Incubation of Arg-Phe-NH2 in simulated gastric fluid (SGF) would primarily assess its chemical stability at low pH, as pepsin has a preference for cleaving between hydrophobic and aromatic amino acids, which is not the primary cleavage site here. However, upon introduction to simulated intestinal fluid (SIF), which contains pancreatic proteases and mimics the conditions of the small intestine, rapid degradation is expected. The combination of trypsin, chymotrypsin, and other peptidases present would likely lead to the hydrolysis of the Arg-Phe peptide bond.
A more specific in vitro assessment would involve incubating Arg-Phe-NH2 with preparations of intestinal brush border membrane vesicles, which are rich in aminopeptidases. In such a system, the disappearance of the parent compound and the appearance of the constituent amino acids (or their amides) would be monitored over time, allowing for the determination of the degradation rate and half-life. While specific data for Arg-Phe-NH2 is not available in the reviewed literature, studies on other peptides confirm the high proteolytic activity of such preparations.
Table 5: Hypothetical In Vitro Degradation Profile of Arg-Phe-NH2
| In Vitro System | Key Enzymes/Conditions | Expected Outcome for Arg-Phe-NH2 |
| Simulated Gastric Fluid (SGF) | Pepsin, Low pH | Primarily chemical degradation (hydrolysis) due to low pH. Limited enzymatic cleavage by pepsin is expected. |
| Simulated Intestinal Fluid (SIF) | Trypsin, Chymotrypsin, etc. | Rapid enzymatic hydrolysis of the Arg-Phe peptide bond. |
| Intestinal Brush Border Membrane Vesicles | Aminopeptidase N, other peptidases | Very rapid cleavage of the N-terminal arginine, leading to the formation of Arginine and Phenylalanine amide. |
This table presents expected outcomes based on the principles of in vitro digestion simulation and enzyme specificities.
Forced Degradation Studies to Identify Degradation Products
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. nih.gov These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions, such as high temperature, humidity, light, and exposure to acid, base, and oxidizing agents. nih.gov While specific forced degradation data for Arg-phe-NH2, HCl is not extensively available in the public domain, the likely degradation pathways can be inferred from the known chemistry of peptides and their constituent amino acids.
The primary point of degradation in many peptides is the hydrolysis of the amide bond. In the case of this compound, this would lead to the formation of Arginine and Phenylalanine amide. Other potential degradation pathways could involve modifications to the amino acid side chains, particularly the guanidinium (B1211019) group of arginine and the aromatic ring of phenylalanine, especially under oxidative and photolytic stress.
To illustrate the potential degradation products that could be identified through forced degradation studies, the following table outlines hypothetical findings based on common degradation pathways for dipeptides.
Table 1: Potential Degradation Products of this compound under Forced Degradation Conditions
| Stress Condition | Potential Degradation Products | Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | Arginine, Phenylalanine Amide | Cleavage of the peptide bond |
| Base Hydrolysis | Arginine, Phenylalanine Amide | Cleavage of the peptide bond |
| Oxidation | Oxidized forms of Arginine and Phenylalanine residues | Oxidation of the guanidinium group and the aromatic ring |
| Photolysis | Photodegradation products of Phenylalanine | Cleavage or modification of the aromatic side chain |
| Thermal Stress | Various degradation products | Deamidation, oxidation, and cleavage of peptide bond |
Conformation-Dependent Stability and Aggregation Propensity
The three-dimensional conformation of a peptide can significantly influence its stability and propensity to aggregate. For this compound, the presence of the arginine residue is a key determinant of its behavior in solution. Arginine is well-known for its ability to suppress protein aggregation. nih.gov It is often used as an additive in biopharmaceutical formulations to maintain protein stability. nih.gov The proposed mechanism for this is the ability of arginine to interact with hydrophobic surfaces of proteins, thereby preventing protein-protein interactions that lead to aggregation. acs.org
In the context of this compound, the arginine residue could play a role in modulating its self-aggregation. The guanidinium group of arginine can engage in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which can influence the conformational ensemble of the dipeptide in solution. These interactions may prevent the formation of intermolecular beta-sheets, a common structural motif in peptide and protein aggregates.
Furthermore, studies on constrained analogues of other dipeptides have shown that rigidification of the peptide backbone can lead to improved metabolic stability. nih.gov While specific conformational studies on this compound are limited, it can be inferred that conformations that shield the amide bond from solvent or enzymatic attack would likely exhibit greater stability.
The following table summarizes key research findings related to the factors that can influence the stability and aggregation of peptides containing arginine and phenylalanine.
Table 2: Research Findings on Factors Influencing Stability and Aggregation of Related Peptides
| Factor | Observation | Implication for this compound |
|---|---|---|
| Arginine Residue | Arginine is known to suppress protein aggregation by interacting with hydrophobic surfaces and forming molecular clusters. acs.orgplos.org | The arginine residue in this compound may reduce its propensity for self-aggregation. |
| Peptide Backbone Conformation | Constraining the peptide backbone of dipeptides can improve metabolic stability. nih.gov | The conformational flexibility of this compound will be a determinant of its stability. |
| Hydrophobic Interactions | Aggregation of unfolded proteins often occurs through exposed hydrophobic surfaces. plos.org | The phenylalanine residue provides a hydrophobic moiety that could potentially contribute to aggregation if not shielded by the arginine residue. |
| Solution Conditions | The ionic species and pH of the solution can influence the clustering of amino acids like arginine. plos.org | The stability and aggregation of this compound will be sensitive to the formulation conditions. |
Analytical Methodologies for Arginine Phenylalanine Amide Hydrochloride Quantification and Purity Assessment
Assessment of Aggregation and Self-Association
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a sophisticated analytical technique employed for the precise characterization of macromolecules in solution, offering absolute molecular weight determination independent of reference standards. This method combines the separation capabilities of Size Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic volume, with the light-scattering detection of Multi-Angle Light Scattering (MALS). A refractive index (RI) detector is typically integrated to quantify the concentration of eluting species. For peptides like Arginine-Phenylalanine amide hydrochloride (Arg-Phe-NH2 HCl), SEC-MALS is invaluable for assessing purity by identifying and quantifying aggregates, fragments, or other impurities that deviate in size from the intended monomer. Current time information in Merrimack County, US.bioanalysis.inmtoz-biolabs.comwyatt.com The technique allows for the direct measurement of molecular weight, enabling the confirmation of the monomeric form and the detection of higher molecular weight species such as dimers or oligomers, which are critical for ensuring product quality and stability. bioanalysis.inagile-bioscience.comchromatographyonline.com The expected monomeric molecular weight for H-Arg-Phe-NH2 HCl is approximately 357.85 g/mol . [Calculated from amino acid masses]
SEC-MALS analysis typically reveals a primary peak corresponding to the monomeric peptide. The presence of shoulders or distinct peaks eluting earlier than the monomer signifies the presence of aggregates. Conversely, later eluting peaks may indicate smaller impurities. Purity is commonly reported as the percentage of the main monomeric peak area relative to the total integrated signal. High-quality peptide preparations often exhibit purity values exceeding 98% as determined by this method. jpt.com
Data Table 1: Illustrative SEC-MALS Purity Assessment of Arg-Phe-NH2 HCl
| Species Detected | Elution Time (min) | Molecular Weight ( g/mol ) | Area Percentage (%) |
| Aggregates | 8.5 | 715.70 | 1.2 |
| Monomer (H-Arg-Phe-NH2 HCl) | 10.2 | 357.85 | 98.8 |
| Impurities (e.g., fragments) | 12.5 | < 300 | <0.1 |
Note: The data presented in this table are illustrative and based on typical SEC-MALS findings for peptide purity analysis. Actual elution times and molecular weights can vary depending on the specific SEC column, mobile phase composition, and instrument parameters.
Solubility Assessment and Optimization in Research Media
The solubility of Arginine-Phenylalanine amide hydrochloride (Arg-Phe-NH2 HCl) is a fundamental characteristic that dictates its utility in various research applications, from biochemical assays to cell-based studies. Accurate assessment ensures that the compound can be prepared at the necessary concentrations without precipitation, thereby guaranteeing experimental reproducibility. agile-bioscience.com Researchers commonly evaluate peptide solubility in a range of aqueous and organic media relevant to biological experimentation. These typically include ultrapure water, phosphate-buffered saline (PBS) at physiological pH (around 7.4), and various Tris-HCl buffers across a spectrum of pH values. Cell culture media, such as DMEM or RPMI-1640, are also frequently used. Additionally, organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetonitrile (B52724) are tested, particularly for initial stock solution preparation or when aqueous solubility is limited. jpt.combiosynth.com
Solubility is generally determined by equilibrating an excess amount of the solid compound with the solvent under controlled temperature conditions until saturation is achieved. The concentration of the dissolved peptide in the saturated solution is then quantified, often using spectrophotometric methods (if applicable) or gravimetric analysis after solvent evaporation. chemicalbook.in The solubility of Arg-Phe-NH2 HCl is influenced by several factors. As a peptide containing the basic amino acid Arginine, its solubility is notably pH-dependent. Solubility tends to be higher at pH values outside the peptide's isoelectric point, where charged residues facilitate interactions with the solvent. jpt.comcreative-peptides.com Temperature also plays a role, with solubility generally increasing with rising temperatures. creative-peptides.com The addition of co-solvents, such as ethanol or DMSO, can alter the solvent's polarity and enhance the solubility of peptides that are less soluble in purely aqueous environments. jpt.combiosynth.compeptide.com
Optimization strategies for improving the solubility of Arg-Phe-NH2 HCl may involve adjusting the pH of the buffer system to a point of maximum solubility. The judicious use of co-solvents, like a small percentage of ethanol or DMSO in an aqueous buffer, can also significantly increase the dissolution capacity. jpt.combiosynth.compeptide.com Careful control of temperature during preparation and storage is also essential for maintaining the dissolved state. glpbio.com
Data Table 2: Illustrative Solubility of Arg-Phe-NH2 HCl in Various Research Media
| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |
| Ultrapure Water | N/A | 25 | > 50 | > 140 | High solubility expected due to charged Arginine residue. |
| Phosphate-Buffered Saline | 7.4 | 25 | > 50 | > 140 | Physiological buffer, similar solubility to water. |
| Tris-HCl Buffer | 8.0 | 25 | > 40 | > 112 | May show slightly reduced solubility compared to neutral pH. |
| Tris-HCl Buffer | 5.0 | 25 | > 45 | > 126 | Solubility may increase at lower pH due to protonation of Arg. |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 100 | > 280 | Excellent solubility in polar organic solvents. |
| Ethanol (10% in Water) | N/A | 25 | 20-30 | 56-84 | Moderate increase in solubility observed with co-solvent addition. |
Note: The solubility values presented are illustrative and based on the typical behavior of charged peptides and similar compounds. Actual solubility can vary based on the specific batch of the compound, its purity, and the precise experimental conditions. Direct determination is recommended for critical applications.
Future Directions and Emerging Research Avenues for Arginine Phenylalanine Amide Hydrochloride
Integration of Artificial Intelligence and Machine Learning in Dipeptide Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize peptide and dipeptide research, including the study of Arginine-Phenylalanine Amide. nih.govmdpi.com These computational tools offer unprecedented capabilities in designing novel dipeptides and predicting their biological activities, potentially accelerating the discovery process. mdpi.comrsc.org
Machine learning algorithms can be trained on extensive datasets of known dipeptides and their corresponding biological functions to identify complex patterns and relationships between chemical structures and activities. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models, which establish a mathematical correlation between the chemical structure and biological activity, are being enhanced by AI. nih.govmdpi.com Neural network (NN) models, a subset of machine learning, are becoming increasingly popular for predicting the properties of therapeutically relevant compounds. nih.gov These models can analyze vast databases of molecular structures and biological interactions to identify potential drug candidates. mdpi.com
Table 1: Applications of AI/ML in Dipeptide Research
| AI/ML Application | Description | Potential Impact on Arg-phe-NH2 Research |
| Predictive Modeling (QSAR) | Utilizes algorithms to predict the biological activity of molecules based on their structural features. nih.govmdpi.com | Rapidly screen virtual libraries of Arg-phe-NH2 analogs for desired biological effects. |
| De Novo Design | Generates novel molecular structures with desired properties using models like RNNs and GNNs. mdpi.comresearchgate.net | Design new dipeptides based on the Arg-phe-NH2 scaffold with enhanced stability or target specificity. |
| Property Prediction | Predicts physicochemical properties such as solubility, toxicity, and bioavailability. mdpi.comnih.gov | Prioritize the synthesis and testing of Arg-phe-NH2 derivatives with favorable drug-like properties. |
| Target Identification | Analyzes biological data to identify and validate potential molecular targets for a given compound. mdpi.com | Uncover new potential biological targets and mechanisms of action for Arg-phe-NH2. |
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Scalability
The advancement of synthetic chemistry is crucial for the continued exploration of Arginine-Phenylalanine Amide and its analogs. Future research will focus on developing novel synthetic strategies that offer greater efficiency, scalability, and the ability to introduce diverse chemical modifications.
Traditional solution-phase and solid-phase peptide synthesis methods form the foundation of dipeptide synthesis. collectionscanada.gc.ca However, researchers are continuously exploring ways to improve these techniques. For example, the "solution phase peptide synthesis strategy" has been used to create new tri- and tetrapeptides by incorporating unusual amino acids into a dipeptide structure. nih.gov This approach allows for the creation of peptides with modified properties, such as increased lipophilicity, which can enhance cell-penetrating capabilities. nih.gov
Another area of exploration involves the synthesis of conformationally restricted analogues. By introducing structural constraints, such as scaffolds like 4-amino-2-benzazepin-3-one, researchers can create dipeptide mimics with more defined three-dimensional structures. researchgate.net This can lead to remarkable shifts in affinity and selectivity for biological targets. researchgate.net The development of such synthetic strategies will be instrumental in generating a diverse library of Arg-phe-NH2 derivatives for structure-activity relationship studies and for fine-tuning biological activity. The goal is to create synthetic routes that are not only high-yielding and pure but also adaptable for producing a wide range of structurally diverse dipeptides in sufficient quantities for extensive biological evaluation.
Application of Advanced Biophysical Techniques for Deeper Structural Insights
A profound understanding of the three-dimensional structure of Arginine-Phenylalanine Amide is fundamental to elucidating its function and interactions. The application of advanced biophysical techniques is expected to provide unprecedented, high-resolution structural insights.
Computational methods like molecular dynamics (MD) simulations are powerful tools for modeling molecular behavior over time, offering insights into peptide function and interactions. nih.govmdpi.com These simulations can reveal the dynamic nature of dipeptides in solution and how they interact with biological targets. nih.gov Theoretical conformational analysis, employing molecular mechanics and semi-empirical calculations, can identify preferred low-energy conformations of the peptide, which may correspond to its bioactive state. collectionscanada.gc.ca
Furthermore, experimental techniques are becoming increasingly sophisticated. While not explicitly detailed for Arg-phe-NH2 in the provided results, the general trend in peptide research points towards the use of high-resolution methods like advanced Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine precise atomic coordinates. Techniques like tandem mass spectrometry are also used to confirm peptide structures. nih.gov The combination of these computational and experimental approaches will be vital for building a comprehensive picture of the structural dynamics of Arg-phe-NH2 and how it engages with its biological partners.
Investigation of Arginine-Phenylalanine Amide Hydrochloride as a Research Probe in Fundamental Biological Mechanisms
Given its defined structure and relationship to the broader family of RF-amide peptides, Arginine-Phenylalanine Amide holds potential as a valuable research probe for dissecting fundamental biological mechanisms. researchgate.netnih.gov RF-amide related peptides (RFRPs) are known to be involved in various physiological processes, including the regulation of the hypothalamic-hypophyseal axis in mammals. researchgate.net
The Arg-Phe-NH2 moiety itself is a key determinant for the biological recognition of larger FMRFamide-like peptides. nih.govdtic.mil As such, synthetic Arg-phe-NH2 and its derivatives can be used as tools to investigate the specific binding requirements and activation mechanisms of receptors that recognize this C-terminal motif.
Furthermore, the development of modified versions of Arg-phe-NH2 can lead to the creation of potent chemical probes. For instance, incorporating fluorescent tags or other reporter groups could enable the visualization and tracking of its interactions within cells and tissues. The design of peptide-based probes, sometimes incorporating arginine mimetics, is an active area of research for detecting specific proteins and studying their roles in signaling pathways. researchgate.net Such probes derived from the Arg-phe-NH2 structure could be instrumental in studying processes like protein arginine methylation, a key post-translational modification involved in numerous cellular functions. nih.govrsc.org By using Arg-phe-NH2 as a starting point, researchers can develop specialized tools to explore and modulate specific biological pathways with high precision.
Expanding Computational Models for Predictive Capabilities in Complex Biological Systems
The complexity of biological systems necessitates the use of sophisticated computational models to predict the behavior and effects of molecules like Arginine-Phenylalanine Amide. The future in this area lies in expanding the scope and predictive power of these models.
Current computational approaches, including molecular dynamics and Monte Carlo simulations, have been successfully applied to study biomolecular systems and predict peptide activities. mdpi.commdpi.com These models can simulate the interactions between a dipeptide and its potential protein targets, providing insights into binding affinity and specificity. nih.govnih.gov
The next generation of computational models will likely integrate multi-scale approaches, combining quantum mechanics, molecular mechanics, and coarse-grained simulations to capture a wider range of biological phenomena across different time and length scales. mdpi.com Moreover, the synergy between computational modeling and AI is creating new possibilities. Machine learning can be used to refine the parameters of simulation models based on experimental data, leading to more accurate predictions. nih.gov As computational power increases and algorithms become more sophisticated, these predictive models will become indispensable tools for virtual experiments, allowing researchers to simulate the effects of Arg-phe-NH2 in complex cellular environments and predict its impact on biological pathways before embarking on costly and time-consuming laboratory experiments. mdpi.com
Table 2: Comparison of Computational Modeling Techniques
| Modeling Technique | Level of Detail | Typical Application for Arg-phe-NH2 |
| Molecular Mechanics (MM) | Atomic | Calculating low-energy conformations and binding energies with target proteins. collectionscanada.gc.ca |
| Molecular Dynamics (MD) | Atomic motion over time | Simulating the dynamic behavior of Arg-phe-NH2 in solution and its interaction with receptors. nih.govmdpi.com |
| Monte Carlo (MC) Simulations | Statistical sampling of conformations | Searching for global minimum energy conformations and modeling peptide activity. mdpi.comcollectionscanada.gc.ca |
| Machine Learning (ML) Models | Data-driven relationships | Predicting biological activity and physicochemical properties based on large datasets. nih.govnih.gov |
Q & A
What experimental strategies ensure reproducible synthesis of Arg-Phe-NH₂ HCl with high purity?
Basic Research Focus
To achieve reproducible synthesis, employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by cleavage using HCl-containing trifluoroacetic acid (TFA) . Optimize reaction kinetics by monitoring coupling efficiency via ninhydrin tests and characterize intermediates using LC-MS. Final purification should involve reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient), with purity validated by NMR (e.g., ¹H/¹³C) and elemental analysis .
How can researchers address discrepancies in reported stability profiles of Arg-Phe-NH₂ HCl under varying pH conditions?
Advanced Research Focus
Contradictions in stability data often arise from inconsistent buffer systems or temperature controls. Design a systematic study comparing degradation kinetics (via HPLC) in buffers (pH 2–8) at 25°C and 37°C. Include accelerated stability testing (e.g., 40°C/75% RH) and use Arrhenius equations to extrapolate shelf-life. Reference the NIH guidelines for preclinical study reproducibility to standardize protocols .
What methodologies are optimal for quantifying Arg-Phe-NH₂ HCl in complex biological matrices?
Basic Research Focus
Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-Arg-Phe-NH₂) to minimize matrix effects. Validate the method per ICH guidelines, including linearity (1–1000 ng/mL), recovery (>85%), and precision (RSD <15%) . For tissue samples, employ protein precipitation with acetonitrile followed by solid-phase extraction .
How should researchers design experiments to resolve conflicting data on the peptide’s receptor-binding specificity?
Advanced Research Focus
Discrepancies in receptor affinity may stem from assay variability (e.g., cell lines, incubation times). Perform comparative binding assays across multiple platforms (SPR, radioligand displacement, and functional cAMP assays). Use statistical meta-analysis to identify outliers and apply multivariate regression to account for variables like buffer ionic strength .
What are best practices for validating the biological activity of Arg-Phe-NH₂ HCl in in vivo models?
Advanced Research Focus
Design dose-response studies in rodent models with rigorous controls (e.g., sham-operated animals and peptide-free vehicles). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (measured via LC-MS) with efficacy endpoints (e.g., blood pressure changes). Adhere to ARRIVE guidelines for preclinical reporting to ensure transparency .
How can structural modifications of Arg-Phe-NH₂ HCl improve its metabolic stability without compromising activity?
Advanced Research Focus
Use rational design to introduce D-amino acids or cyclization. Test stability in human liver microsomes and plasma, and validate using MD simulations to predict protease cleavage sites. Compare bioactivity via in vitro assays (e.g., receptor activation) and in silico docking (e.g., AutoDock Vina) .
What statistical approaches are recommended for analyzing dose-dependent toxicity of Arg-Phe-NH₂ HCl?
Basic Research Focus
Apply probit analysis for LD50 determination and use ANOVA with post-hoc tests (e.g., Tukey’s) to compare organ-specific toxicity across doses. Include longitudinal data analysis for time-dependent effects, and report 95% confidence intervals for all EC50/IC50 values .
Key Considerations for Methodological Rigor
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR vs. functional assays) .
- Reproducibility : Document all experimental parameters (e.g., buffer composition, equipment calibration) in supplemental materials .
- Ethical Compliance : Follow institutional guidelines for animal/human studies and declare conflicts of interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
